molecular formula C8H3ClN2O B2721525 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile CAS No. 220992-52-9

4-Chlorofuro[3,2-c]pyridine-2-carbonitrile

Cat. No.: B2721525
CAS No.: 220992-52-9
M. Wt: 178.58
InChI Key: GGTFRFXJJQQBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (CAS 220992-52-9) is a high-value fused heterocyclic compound serving as a versatile building block in organic synthesis and pharmaceutical research. With the molecular formula C 8 H 3 ClN 2 O and a molecular weight of 178.58 g/mol, this compound features a nitrile group and a reactive chlorine atom on its furopyridine scaffold, making it amenable to various cross-coupling and functional group transformation reactions . Furo[3,2-c]pyridine derivatives are recognized as privileged scaffolds in drug discovery due to their broad spectrum of biological activities. Research indicates that this fused ring system is of significant interest for developing novel therapeutic agents, including potential applications as anticancer, antiviral, and antifungal compounds . These heterocycles have also been investigated as inhibitors for various biological targets such as nicotinic acetylcholine receptors, CLKs, and α-glucosidase . The specific substitution pattern of the chloronitrile group makes this particular compound a crucial intermediate for constructing more complex molecular architectures through sequential synthetic manipulations, including palladium-catalyzed cross-coupling, nucleophilic substitution, and Vilsmeier-Haack reactions . This product is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

4-chlorofuro[3,2-c]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O/c9-8-6-3-5(4-10)12-7(6)1-2-11-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTFRFXJJQQBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, explore a proposed synthetic pathway, and discuss its potential applications in drug discovery, all while adhering to the principles of scientific integrity and providing actionable insights for professionals in the field.

Introduction: The Significance of the Furopyridine Scaffold

The fusion of a furan ring with a pyridine ring gives rise to the furopyridine scaffold, a privileged structure in medicinal chemistry.[1] This unique bicyclic system is present in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. The electronic interplay between the electron-rich furan ring and the electron-deficient pyridine ring creates a unique chemical environment that allows for diverse functionalization and interaction with biological targets. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile, with its specific substitution pattern, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Physicochemical Properties of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and experimentally determined properties of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.

PropertyValueSource
Molecular Formula C₈H₃ClN₂O[2]
Molecular Weight 178.57 g/mol [2]
CAS Number 220992-52-9[2]
IUPAC Name 4-chlorofuro[3,2-c]pyridine-2-carbonitrile[2]
Canonical SMILES C1=CN=C(C2=C1OC(=C2)C#N)Cl[2]
Appearance (Predicted) White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Not available
XLogP3 2.3[2]

Note: The lack of extensive, publicly available experimental data for this specific compound necessitates reliance on computed values for some properties. These should be considered as estimations and validated experimentally.

Synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile: A Proposed Experimental Protocol

Overall Synthetic Scheme

Synthesis_Workflow A 4-Chloropyridine-N-oxide B 2-Cyano-4-chloropyridine A->B Cyanation C 2-Cyano-4-chloro-3-hydroxypyridine B->C Hydroxylation D 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile C->D Annulation

Caption: Proposed synthetic workflow for 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.

Step 1: Cyanation of 4-Chloropyridine-N-oxide

Causality: The initial step involves the introduction of a nitrile group at the 2-position of the pyridine ring. The use of an N-oxide activates the pyridine ring for nucleophilic substitution.

Protocol:

  • To a stirred solution of 4-chloropyridine N-oxide (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add trimethylsilyl cyanide (TMSCN) (2.0 eq).

  • Slowly add a coupling agent like dimethylcarbamoyl chloride (1.5 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-cyano-4-chloropyridine.[3]

Step 2: Hydroxylation of 2-Cyano-4-chloropyridine

Causality: Introduction of a hydroxyl group at the 3-position is a key step to enable the subsequent furan ring formation. This can be achieved through a nucleophilic aromatic substitution reaction.

Protocol:

  • Dissolve 2-cyano-4-chloropyridine (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add a source of hydroxide, such as potassium hydroxide (2.0 eq), to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-cyano-4-chloro-3-hydroxypyridine.

Step 3: Furan Ring Annulation

Causality: The final step involves the construction of the furan ring. This can be achieved through a cyclization reaction involving the hydroxyl and nitrile functionalities.

Protocol:

  • Suspend 2-cyano-4-chloro-3-hydroxypyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether.

  • Add a suitable reagent for cyclization, such as a chloroacetonitrile (1.2 eq) in the presence of a base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (180-200 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the crude product.

  • Filter the solid and purify by column chromatography on silica gel to afford 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine and furan rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule, including the characteristic nitrile carbon signal at a downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 178.57), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Applications in Drug Discovery and Medicinal Chemistry

The 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive chlorine atom and the nitrile group allows for a variety of chemical transformations.

  • Scaffold for Kinase Inhibitors: The furopyridine core is found in a number of kinase inhibitors. The chlorine atom at the 4-position can be displaced by various nucleophiles to introduce different side chains, enabling the exploration of structure-activity relationships (SAR) for kinase inhibition.

  • Antimicrobial and Antiviral Agents: Fused heterocyclic systems, including furopyridines, have shown promise as antimicrobial and antiviral agents.[1] The 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile core can be elaborated to generate novel compounds for screening against a range of pathogens.

  • Central Nervous System (CNS) Active Compounds: The pyridine moiety is a common feature in drugs targeting the CNS. The furopyridine scaffold can be used to develop novel ligands for CNS receptors and transporters.

Logical Relationship of the Furopyridine Scaffold to Drug Development

Drug_Development_Logic A 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (Core Scaffold) B Chemical Derivatization (e.g., Nucleophilic Substitution, Nitrile Hydrolysis) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Logical progression from the core scaffold to a preclinical candidate in drug development.

Conclusion and Future Directions

4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry. While detailed experimental data for this specific molecule is currently limited, its structural features and the established biological activity of the broader furopyridine class make it a compelling target for further investigation. The proposed synthetic protocol provides a starting point for its preparation, and its utility as a scaffold for the development of novel therapeutic agents warrants further exploration by researchers in the field of drug discovery. The synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the identification of new lead compounds for a variety of diseases.

References

  • PubChem. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

Sources

4-Chlorofuro[3,2-c]pyridine-2-carbonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

The Structural, Synthetic, and Pharmacological Blueprint of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile A Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, fused bicyclic heteroaromatic scaffolds serve as highly privileged pharmacophores. Among these, the furo[3,2-c]pyridine system has emerged as a versatile building block, offering unique electron distribution, geometric constraints, and hydrogen-bonding capabilities. Specifically, 4-chlorofuro[3,2-c]pyridine-2-carbonitrile (CAS: 220992-52-9) provides an ideal orthogonal functionalization platform. The 4-chloro substituent acts as a prime leaving group for transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitutions (


), while the 2-carbonitrile moiety serves as both a strong electron-withdrawing group and a non-covalent interacting warhead for biological targets[1][2].

As a Senior Application Scientist, I present this guide to dissect the nomenclature, detail the physicochemical profile, and establish a mechanistically sound, self-validating synthetic protocol for 4-chlorofuro[3,2-c]pyridine-2-carbonitrile.

Deconstructing the IUPAC Nomenclature & Structural Logic

Understanding the exact connectivity of 4-chlorofuro[3,2-c]pyridine-2-carbonitrile requires breaking down the IUPAC fusion nomenclature rules.

The name explicitly defines a fused bicyclic system where a furan ring is annulated to a pyridine ring.

  • The Base Components: Pyridine is the parent component (higher priority nitrogen heterocycle), and furan is the attached component.

  • The Fusion Bracket [3,2-c]: Pyridine's bonds are lettered sequentially starting from the nitrogen atom (

    
    ). The bond between C3 and C4 is the "c"  bond. Furan's atoms are numbered starting from oxygen (
    
    
    
    ). The notation "3,2" dictates that the furan ring is attached to the pyridine's "c" bond in the orientation where furan's C3 attaches to pyridine's C3, and furan's C2 (the oxygen-bearing carbon) attaches to pyridine's C4.
  • Peripheral Numbering: Once fused, the entire peripheral skeleton is renumbered starting from the highest priority heteroatom in the most favored orientation (Oxygen = 1). Following the periphery, the carbonitrile group is positioned at C2 (on the furan ring), and the chlorine atom sits exactly at C4 (adjacent to the bridgehead and the pyridine nitrogen at position 5)[1][3].

IUPAC_Logic Title IUPAC Nomenclature Analysis Molecule 4-chlorofuro[3,2-c]pyridine-2-carbonitrile Title->Molecule Sub1 Furo[3,2-c]pyridine (Core Bicyclic Scaffold) Molecule->Sub1 Sub2 4-Chloro (Pyridine C4 substitution) Molecule->Sub2 Sub3 2-Carbonitrile (Furan C2 substitution) Molecule->Sub3 Pyridine Pyridine Ring (Fused at c-bond: C3-C4) Sub1->Pyridine Furan Furan Ring (Fused at 3,2-bond) Sub1->Furan

Caption: Deconstruction of the IUPAC nomenclature and structural hierarchy of the target molecule.

Physicochemical Profiling

For robust downstream assay development and formulation, scientists must rely on validated physical constants. The table below consolidates the computational and experimental physicochemical data for this scaffold[1][3].

PropertyValueScientific Implication
Molecular Formula

High atom economy for fragment-based drug discovery (FBDD).
Molecular Weight 178.58 g/mol Ideal low MW for lead optimization (well within Lipinski's Rule of 5).
Exact Mass 177.993 DaCrucial for high-resolution mass spectrometry (HRMS) validation.
LogP (XLogP3) 2.3Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 49.8 ŲExcellent range (< 90 Ų) for blood-brain barrier (BBB) penetration[3].
SMILES String N#CC(O1)=CC2=C1C=CN=C2ClComputational anchoring for cheminformatics workflows.

Mechanistic Synthetic Workflow

The construction of the furo[3,2-c]pyridine ring requires high chemoselectivity. A highly efficient, field-validated approach relies on a cascade transition-metal cross-coupling followed by an intramolecular cyclization[4].

Rationale and Causality

We utilize 2-chloro-3-iodopyridin-4-ol as the starting material. The logic here is governed by bond dissociation energies: the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 bond at the 3-position is significantly weaker than the 

bond at the 2-position. This allows a Palladium(0) catalyst to perform a highly chemoselective oxidative addition exclusively at C3, sparing the 2-chloro group (which ultimately becomes the 4-chloro group in the fused system).

Synthesis SM 2-Chloro-3-iodopyridin-4-ol (Starting Material) CrossCoupling Sonogashira Coupling Pd(PPh3)4, CuI, Et3N SM->CrossCoupling Alkyne Propiolonitrile (or equivalent) Alkyne->CrossCoupling Intermediate Ortho-alkynylpyridinol Intermediate CrossCoupling->Intermediate Oxidative Addition & Transmetalation Cyclization 5-Endo-Dig Cyclization Base-mediated Intermediate->Cyclization Intramolecular Nucleophilic Attack Product 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (Target Scaffold) Cyclization->Product Aromatization

Caption: Mechanistic pathway for the synthesis via Sonogashira coupling and 5-endo-dig cyclization.

Step-by-Step Validation Protocol

To guarantee reproducibility, the following protocol is engineered as a self-validating system using In-Process Controls (IPCs).

  • Preparation of the Catalytic System:

    • Step: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-3-iodopyridin-4-ol (1.0 equiv) in anhydrous DMF. Add Triethylamine (

      
      , 3.0 equiv) as both base and ligand-stabilizer.
      
    • Step: Introduce

      
       (0.05 equiv) and CuI (0.10 equiv).
      
    • Causality:

      
       generates a copper-acetylide intermediate that accelerates transmetalation to the Pd-center. Argon prevents the oxidative homocoupling of the alkyne (Glaser coupling).
      
  • Chemoselective Cross-Coupling:

    • Step: Add propiolonitrile (1.2 equiv) dropwise at room temperature, then heat to 60°C.

    • Self-Validation (IPC 1): Pull a 5 µL aliquot at 2 hours. Run LC-MS. The target is the disappearance of the starting material (

      
       m/z) and the appearance of the acyclic ortho-alkynylpyridinol intermediate. Do not proceed until conversion is >95%.
      
  • Base-Induced 5-endo-dig Cyclization:

    • Step: Elevate the temperature to 80-90°C and add

      
       (1.5 equiv).
      
    • Causality: The basic environment deprotonates the 4-hydroxyl group. The resulting alkoxide acts as a nucleophile, attacking the internal carbon of the alkyne via a favored 5-endo-dig trajectory to forge the fully aromatic furan ring[4].

    • Self-Validation (IPC 2): Monitor by HPLC-UV at 254 nm. The cyclization causes a distinct bathochromic shift in the UV spectrum due to extended conjugation. Mass spectrometry will confirm the final product mass (

      
       g/mol ).
      
  • Workup and Purification:

    • Step: Quench with cold water, extract with EtOAc (

      
       mL), dry over anhydrous 
      
      
      
      , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Translational Applications in Drug Discovery

The 4-chlorofuro[3,2-c]pyridine-2-carbonitrile scaffold is far from a mere chemical curiosity; it is heavily utilized in targeted drug design.

Application A: O-GlcNAcase (OGA) Inhibitors This scaffold is uniquely positioned for the synthesis of O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase (OGA) inhibitors[2]. OGA is the enzyme responsible for removing O-GlcNAc post-translational modifications from target proteins. The chloro group at C4 is easily displaced by functionalized amines (e.g., piperidine or pyrrolidine derivatives) to synthesize potent OGA inhibitors, stabilizing critical proteins like Tau—a major therapeutic angle for Alzheimer's disease[2].

Application B: Neuropsychiatric Pharmacophores Derivatives of furo[3,2-c]pyridines have been documented as potent modulators of serotonin (5-HT1/5-HT2) and dopamine (D2) receptors. The core geometry mimicking indole alkaloids enables these compounds to exert powerful antipsychotic behavioral indices, such as the blockade of apomorphine-induced stereotypy[5].

OGA_Inhibition Lead 4-Chlorofuro[3,2-c]pyridine Derivative Target O-GlcNAcase (OGA) Enzyme Lead->Target Binds Active Site Action Inhibition of O-GlcNAc Hydrolysis Target->Action Catalytic Blockade Result1 Elevated O-GlcNAc Levels on Nucleocytoplasmic Proteins Action->Result1 Outcome Modulation of Cellular Signaling (e.g., Tau protein stabilization) Result1->Outcome Therapeutic Efficacy

Caption: Biological application workflow detailing the targeted inhibition of OGA by furopyridine derivatives.

References

  • National Center for Biotechnology Information (NIH). "4-Chlorofuro[3,2-c]pyridine-2-carbonitrile | C8H3ClN2O | CID 10726024 - PubChem." PubChem Database. 1

  • ChemScene. "220992-52-9 | 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile Product Data." ChemScene Analytical Database. 3

  • Taszarek, M., & Reissig, H.-U. "Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives." HETEROCYCLES, Vol. 104, No. 11, 2022. 4

  • Google Patents. "WO2020163193A1 - Bicyclic ether o-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors." World Intellectual Property Organization. 2

  • New, J. S. et al. "The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity." PubMed (NIH). 5

Sources

Engineering O-GlcNAcase Inhibitors: The Strategic Role of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, neurologically active heterocycles relies heavily on highly functionalized bifunctional building blocks. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (CAS: 220992-52-9) has emerged as a premier starting material in the synthesis of highly selective O-GlcNAcase (OGA) inhibitors[1]. By structurally integrating a fused furo-pyridine core with two highly manipulable functional handles—an activated C4-chloride and a hydrolyzable C2-carbonitrile—this molecule allows drug development professionals to engineer robust hydrogen-bonding networks essential for targeting the active sites of critical central nervous system (CNS) enzymes.

Chemical Architecture & Molecular Informatics

The structural ingenuity of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile lies in its specific electronic distribution. The core SMILES string, C1=CN=C(C2=C1OC(=C2)C#N)Cl[2], denotes a highly electron-deficient pyridine ring fused to a furan system.

The pyridine nitrogen heavily withdraws electron density from the adjacent C4 position via both inductive and resonance effects. This renders the C4-chloride exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C2-carbonitrile sits on the relatively electron-rich furan ring, providing a stable precursor that can be chemoselectively hydrolyzed to a primary carboxamide without disrupting the heteroaromatic core.

Table 1: Quantitative Physicochemical Informatics [2]

ParameterValuePharmacological Implication
IUPAC Name 4-Chlorofuro[3,2-c]pyridine-2-carbonitrileN/A
SMILES String C1=CN=C(C2=C1OC(=C2)C#N)ClAllows computational library generation.
Molecular Weight 178.57 g/mol Excellent lead-like ligand efficiency.
XLogP3 2.3Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 49.8 ŲWell below the 90 Ų threshold for CNS drugs.
Hydrogen Bond Acceptors 3Capable of strong interactions with target residues.
Pharmacological Rationale: Targeting O-GlcNAcase (OGA) in Tauopathies

The primary utility of this compound in modern patent literature is its role as a precursor for OGA inhibitors aimed at treating Alzheimer's Disease (AD) and other tauopathies[1].

In a healthy neuron, the Microtubule-Associated Protein Tau is dynamically modified by O-GlcNAc Transferase (OGT), which adds protective N-acetylglucosamine (GlcNAc) groups, and O-GlcNAcase (OGA), which removes them. In AD pathology, this balance is disrupted, allowing overactive kinases to hyperphosphorylate Tau, leading to the formation of neurotoxic Neurofibrillary Tangles (NFTs). Because O-GlcNAcylation and phosphorylation compete for similar serine/threonine residues on Tau, inhibiting OGA preserves the protective GlcNAc marks and directly blocks hyperphosphorylation[1].

Derivatives synthesized from 4-chlorofuro[3,2-c]pyridine-2-carbonitrile bind precisely into the OGA catalytic pocket. The substituted C4-ether/amine navigates into the substrate-binding cleft, while the C2-carboxamide (derived from the carbonitrile) forms critical donor-acceptor hydrogen bonds with the catalytic aspartate residues of OGA.

G HBP Glucose Metabolism (HBP) UDP UDP-GlcNAc Pool HBP->UDP Biosynthesis OGT OGT Enzyme (Adds O-GlcNAc) UDP->OGT Tau Native Tau Protein TauGlc O-GlcNAcylated Tau (Protected State) Tau->TauGlc Catalyzed by OGT TauPhos Hyperphosphorylated Tau (Pathological State) Tau->TauPhos Kinases (e.g., GSK-3β) OGA OGA Enzyme (Removes O-GlcNAc) Inhibitor Furo-Pyridine Derived OGA Inhibitor Inhibitor->OGA Inhibits Active Site TauGlc->Tau Cleaved by OGA NFT Neurofibrillary Tangles (Alzheimer's Phenotype) TauPhos->NFT

O-GlcNAc cycling pathway illustrating OGA inhibition to prevent Tau hyperphosphorylation.

Synthetic Workflows: Establishing Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only robust if it serves as a self-validating system —where physical and chemical checkpoints naturally prevent the progression of failed reactions. Below is the field-standard methodology for functionalizing this building block[1].

Synth SM 4-Chlorofuro[3,2-c]pyridine- 2-carbonitrile Step1 C4 SNAr Reaction Solvent: DMF, 0°C SM->Step1 Nu Nucleophile Base (e.g., Alkoxide/Amine) Nu->Step1 Int C4-Substituted Intermediate Step1->Int >85% Yield Step2 Radziszewski Hydrolysis (H2O2, K2CO3, DMSO/EtOH) Int->Step2 Product Furo[3,2-c]pyridine- 2-carboxamide Lead Step2->Product Chemoselective

Synthetic workflow: SNAr coupling and controlled nitrile hydrolysis to yield the carboxamide.

Phase 1: Nucleophilic Aromatic Substitution (SNAr) at C4
  • Causality & Rationale: The activation energy for SNAr at C4 is lowered by the adjacent pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate. We utilize anhydrous N,N-Dimethylformamide (DMF) because its polar aprotic nature vastly accelerates the reaction by leaving the nucleophile naked (unsolvated by hydrogen bonds).

  • Step-by-Step Methodology:

    • Charge an oven-dried flask with the targeted alcohol or amine nucleophile (1.1 equivalents) in anhydrous DMF under an inert argon atmosphere.

    • Cool the solution to 0 °C to prevent thermal degradation of the incoming nucleophile. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) to generate the active nucleophile.

    • Dropwise, add a solution of 4-chlorofuro[3,2-c]pyridine-2-carbonitrile (1.0 eq) in DMF. Allow the reaction mixture to naturally warm to room temperature over 4 hours.

    • Self-Validating Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), then wash the organic layer vigorously with brine three times. Validation Check: If the SNAr fails, unreacted nucleophile (if highly polar) will wash into the aqueous layer, while the UV-active starting material cleanly separates on TLC, preventing false positives in the subsequent step.

Phase 2: Controlled Nitrile Hydrolysis (Radziszewski Reaction)
  • Causality & Rationale: The C2-carbonitrile must be converted into a primary carboxamide without over-hydrolyzing into a carboxylic acid. By using basic hydrogen peroxide (Radziszewski conditions), the hydroperoxide anion (HOO⁻) aggressively attacks the electrophilic nitrile carbon. The resulting peroxyimidate intermediate rapidly collapses exclusively into the amide, generating harmless oxygen gas as a byproduct.

  • Step-by-Step Methodology:

    • Dissolve the purified C4-substituted intermediate in a 1:1 mixture of Ethanol and Dimethyl Sulfoxide (DMSO). Ethanol ensures reactant solubility, while DMSO is a superior solvent for stabilizing basic peroxide reactions.

    • Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by 30% aqueous Hydrogen Peroxide (H₂O₂, 5.0 eq) at 0 °C.

    • Stir at ambient temperature for 2 hours.

    • Self-Validating Isolation: Quench by pouring the mixture into ice-cold water. Validation Check: The target carboxamide is neutral and will immediately precipitate as a solid. If the reaction over-hydrolyzed into the carboxylic acid, the basic K₂CO₃ keeps it in the aqueous phase as a highly soluble carboxylate salt. Therefore, the mere formation of a filterable precipitate intrinsically confirms that the chemoselectivity of the reaction was preserved. Filter and dry under a high vacuum.

Process Analytical Technologies (PAT)

To ensure absolute scientific integrity before biological testing, the synthesized compounds must be validated via specific analytical checkpoints:

  • LC-MS (ESI+): The pyridine nitrogen of the fused core acts as an excellent proton acceptor. ESI+ monitoring will readily display a strong [M+H]+ peak. This ensures reaction completion can be monitored dynamically without complex derivatization.

  • FT-IR Spectroscopy: The disappearance of the sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ and the emergence of the C=O (Amide I) band at ~1650 cm⁻¹ acts as definitive proof of successful Radziszewski hydrolysis.

References
  • PubChem, National Institutes of Health. "4-Chlorofuro[3,2-c]pyridine-2-carbonitrile | CID 10726024 - Physical and Chemical Properties". Source: PubChem Database. URL: [Link]

  • Bresciani, A., et al. (Alector LLC). "Bicyclic ether o-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors". Source: Google Patents (WO2020163193A1).

Sources

Literature review of furo[3,2-c]pyridine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Furo[3,2-c]pyridine Scaffold in Medicinal Chemistry

A Privileged Heterocycle with Diverse Therapeutic Potential

The furo[3,2-c]pyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This guide offers a comprehensive technical overview of the furo[3,2-c]pyridine core, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its diverse pharmacological activities, and summarize key structure-activity relationships, providing a foundation for future drug discovery efforts.

Constructing the Core: Synthetic Strategies

The synthesis of the furo[3,2-c]pyridine scaffold can be achieved through several efficient methods. The choice of a particular route often depends on the desired substitution patterns and the availability of starting materials.

Sonogashira Coupling and Annulation Cascade

A prevalent and versatile method for constructing the furo[3,2-c]pyridine scaffold involves a palladium-catalyzed Sonogashira cross-coupling reaction between a functionalized pyridine and a terminal alkyne, followed by an intramolecular cyclization.[2] A particularly efficient approach utilizes 4-hydroxy-3-iodopyridine as the starting material, which undergoes a cascade reaction involving Sonogashira coupling and a subsequent 5-endo-dig cyclization to form the fused furan ring.[2][3] This method offers a high degree of flexibility in introducing substituents on the furan ring by varying the alkyne coupling partner.[2]

Experimental Protocol: General Sonogashira Coupling and Cyclization [4]

  • To a solution of 4-hydroxy-3-iodopyridine in a suitable solvent (e.g., DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

  • Heat the reaction mixture at an appropriate temperature (e.g., 70°C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and proceed with standard work-up and purification procedures.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization 4-hydroxy-3-iodopyridine 4-hydroxy-3-iodopyridine Coupling Sonogashira Coupling 4-hydroxy-3-iodopyridine->Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Coupling Base Base Base->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Cyclization 5-endo-dig Cyclization Intermediate->Cyclization Furo[3,2-c]pyridine Core Furo[3,2-c]pyridine Core Cyclization->Furo[3,2-c]pyridine Core

Caption: Sonogashira coupling and cyclization workflow.

Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

For the synthesis of the corresponding saturated heterocyclic system, the Pictet-Spengler reaction provides a robust route.[2][5] This acid-catalyzed reaction involves the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone, followed by cyclization to yield tetrahydrofuro[3,2-c]pyridines.[2] This strategy is particularly useful for accessing analogues with stereocenters and exploring a different chemical space for drug discovery.[2][5]

Experimental Protocol: General Pictet-Spengler Reaction [5]

  • Imine Formation: To a solution of the aldehyde in a dry solvent (e.g., acetonitrile), add the 2-(furan-2-yl)ethanamine derivative. Heat the reaction mixture (e.g., at 82°C) and monitor by TLC. Concentrate the mixture to dryness to obtain the crude imine.

  • Cyclization: Dissolve the crude imine in glacial acetic acid and add concentrated hydrochloric acid. Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours.

  • Work-up and Purification: Add a saturated aqueous solution of a base (e.g., NaOH) and stir. Filter any precipitate and extract the filtrate with a suitable organic solvent. Purify the product by column chromatography.

A Spectrum of Biological Activities

Furo[3,2-c]pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

Recent studies have underscored the potential of furo[3,2-c]pyridine derivatives as potent cytotoxic agents against various cancer cell lines, with notable activity against esophageal cancer.[1][6]

Compound IDTarget Cell LineIncubation Time (h)IC50 (µg/mL)Reference
4cKYSE70240.888[6]
4cKYSE70480.655[6]
4cKYSE15024> 20.00[6]
4cKYSE150480.655[6]

The anticancer effects of these compounds are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[6] One such hypothesized mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][6]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation FuroPyridine Furo[3,2-c]pyridine Derivative FuroPyridine->PI3K FuroPyridine->Akt FuroPyridine->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Kinase Inhibitory Activity

The furo[3,2-c]pyridine scaffold has been identified as a valuable starting point for the development of kinase inhibitors.[4] These compounds have shown potential in targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[4] The JAK/STAT pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and various cancers.[4]

Antimicrobial Activity

Certain furo[3,2-c]pyridine derivatives have exhibited moderate to good antimicrobial activity against tested bacteria, such as Xanthomonas sp. and Erwinia amylovora, as well as filamentous fungi.[7]

Antipsychotic Potential

The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings have been explored as new pharmacophores with potential antipsychotic activity.[7] This is thought to be mediated through their modulation of serotonergic and dopaminergic signaling pathways in the brain.[1]

Structure-Activity Relationships (SAR)

While comprehensive SAR studies are ongoing, preliminary findings suggest that the nature and position of substituents on the furo[3,2-c]pyridine core significantly influence biological activity. For instance, in the context of anticancer activity against esophageal cancer cell lines, the specific substitution pattern on the pyridone ring of furo[3,2-c]pyridone derivatives was found to be crucial for their cytotoxic effects.[1] Further expansion of chemical libraries based on this scaffold is necessary to elucidate more detailed SARs.[4]

Conclusion and Future Perspectives

The furo[3,2-c]pyridine scaffold represents a versatile and valuable platform in medicinal chemistry, with demonstrated potential in oncology, infectious diseases, and neuroscience.[1][4] Future research should focus on expanding the chemical diversity of furo[3,2-c]pyridine libraries, conducting in-depth mechanistic studies to elucidate their modes of action, and performing in vivo studies to validate the therapeutic potential of the most promising lead compounds.[4] A deeper understanding of the interactions between these compounds and their biological targets will be instrumental in advancing them towards clinical applications.

References

  • Taszarek, M., & Reissig, H.-U. (2022).
  • Hrasna, M., Ürgeová, E., & Krutošíková, A. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar.
  • Wu, M.-Y., Wang, Y., Wang, L.-J., Wang, J.-L., Xia, F.-W., & Feng, S. (2022). A novel furo[3,2- c ]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria. Chemical Communications, 58(74), 10398-10401. [Link]

  • PubChem. (n.d.). Furo[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

Sources

Methodological & Application

Application Note: Advanced Protocol for the Synthesis of Furo[3,2-c]pyridines via Cascade Sonogashira Coupling and 5-endo-dig Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Rationale

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently utilized in medicinal chemistry, notably in the design of highly selective kinase inhibitors and antipsychotic agents. While traditional routes—such as the Pictet-Spengler reaction—are effective for saturated analogues, the direct construction of the fully aromatic furo[3,2-c]pyridine core demands a highly efficient, atom-economical approach[1].

Mechanistic Insights & Causality (E-E-A-T)

A successful protocol is not merely a list of instructions, but an understanding of the underlying causality.

  • Oxidative Addition & Transmetalation: The catalytic cycle begins with the oxidative addition of the electron-deficient 4-hydroxy-3-iodopyridine to the active Pd(0) species. A Cu(I) co-catalyst facilitates the deprotonation of the terminal alkyne, forming a copper acetylide that undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The intermediate 3-alkynyl-4-hydroxypyridine is expelled via reductive elimination.

  • Annulation: The reaction medium (containing diisopropylamine base) triggers the deprotonation of the C4-hydroxyl group. The resulting alkoxide acts as a potent nucleophile, attacking the

    
    -system of the alkyne in a favored 5-endo-dig cyclization, forging the furan ring[3].
    

Why diisopropylamine (


Pr

NH)? We select

Pr

NH over stronger inorganic bases or triethylamine because it strikes the optimal pKa balance—it is basic enough to drive Cu-acetylide formation and intramolecular cyclization, yet sufficiently mild to prevent the degradation of sensitive functional groups on the starting materials[1].

Flow A 4-Hydroxy-3-iodopyridine + Terminal Alkyne B Pd(OAc)2 / CuI / PPh3 DMF, iPr2NH, 70 °C A->B C 3-Alkynyl-4-hydroxypyridine (Transient Intermediate) B->C Sonogashira Cross-Coupling D Intramolecular Nucleophilic Attack (5-endo-dig) C->D E Furo[3,2-c]pyridine Derivatives D->E Furan Annulation

Mechanistic cascade of Sonogashira coupling and 5-endo-dig cyclization for furo[3,2-c]pyridines.

Step-by-Step Experimental Protocol

This self-validating protocol utilizes 4-hydroxy-3-iodopyridine and 3-(benzyloxy)prop-1-yne as representative starting materials.

Materials & Reagents
  • Substrate: 4-Hydroxy-3-iodopyridine (1.0 equiv)

  • Coupling Partner: Terminal alkyne (1.2–2.0 equiv, e.g., 3-(benzyloxy)prop-1-yne)

  • Catalyst System: Palladium(II) acetate (Pd(OAc)

    
    , 5 mol%), Triphenylphosphine (PPh
    
    
    
    , 15 mol%), Copper(I) iodide (CuI, 5 mol%)
  • Solvents/Bases: Anhydrous N,N-Dimethylformamide (DMF, 0.2 M), Diisopropylamine (

    
    Pr
    
    
    
    NH, 3.0 equiv)
Procedure
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-hydroxy-3-iodopyridine, Pd(OAc)

    
    , PPh
    
    
    
    , and CuI. Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times to ensure the complete exclusion of oxygen, which is critical to prevent alkyne homocoupling (Glaser coupling).
  • Solvent Addition: Syringe in anhydrous, degassed DMF followed by

    
    Pr
    
    
    
    NH. Stir at room temperature for 5 minutes until a homogeneous suspension/solution forms.
  • Alkyne Addition: Slowly add the terminal alkyne dropwise via syringe. Application Tip: For highly reactive alkynes or propargylic ethers prone to trimerization, utilize a syringe pump to add the alkyne over 1–2 hours.

  • Heating and Cascade Initiation: Transfer the flask to a pre-heated oil bath at 70 °C. Stir the reaction mixture vigorously for 20–24 hours.

  • In-Process Validation Checkpoint: After 18 hours, sample the reaction and run a Thin Layer Chromatography (TLC) plate (Eluent: 5% MeOH in Dichloromethane). The starting 4-hydroxy-3-iodopyridine (a highly polar, baseline-hugging spot) should be fully consumed. The target furo[3,2-c]pyridine will appear as a highly UV-active (254 nm), distinctly less polar spot. If the reaction is stalled at the intermediate 3-alkynyl stage, add an additional 0.5 equiv of

    
    Pr
    
    
    
    NH to push the 5-endo-dig cyclization to completion.
  • Workup: Cool the mixture to room temperature. Remove the volatile solvents in vacuo. Partition the crude residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify the crude product via silica gel column chromatography to afford the pure furo[3,2-c]pyridine core.

Troubleshooting & Process Optimization

A common artifact in Sonogashira-based furo-pyridine syntheses is the competitive side reaction of alkyne trimerization (especially prevalent when using propargylic ethers)[3][4]. This consumes the starting alkyne and drastically lowers the final yield of the desired heterocycle.

Troubleshooting SM Reaction Mixture (Alkyne + Catalyst) Main Cross-Coupling (Target Furo-pyridine) SM->Main Controlled conc. Side Alkyne Trimerization (Impurity) SM->Side Excess alkyne Opt1 Use Syringe Pump (Slow Addition) Side->Opt1 Mitigation Opt2 Lower Pd Load (Optimize Ligand) Side->Opt2 Mitigation

Reaction pathways highlighting desired coupling versus competitive alkyne trimerization.

Optimization Solutions:

  • Concentration Control: Implementing slow addition (Opt1) maintains a consistently low steady-state concentration of the free alkyne in the vessel, kinetically disfavoring the termolecular trimerization event[4].

  • Purification Note: Fortunately, trimerized impurities exhibit molecular weights three times higher than the starting material and possess vastly different polarities, making them easy to separate via standard column chromatography[4].

Quantitative Data & Substrate Scope

The methodology exhibits excellent functional group tolerance. The table below summarizes benchmark yields expected when synthesizing diverse furo[3,2-c]pyridine derivatives using this catalytic cascade[1][3]:

EntryStarting Alkyne Coupling PartnerTarget Furo[3,2-c]pyridine DerivativeIsolated Yield (%)
13-(tert-Butyldimethylsilyloxy)prop-1-yne2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-c]pyridine~75%
23-(Benzyloxy)prop-1-yne2-(Benzyloxymethyl)furo[3,2-c]pyridine~72%
3Phenylacetylene2-Phenylfuro[3,2-c]pyridine~68%
41,3-Diethynylbenzene (Rigid diyne)1,3-Di(furo[3,2-c]pyridin-2-yl)benzene~67%

Data represents established benchmarks utilizing the Pd(OAc)


/PPh

/CuI catalytic system.

References

  • Taszarek, M., & Reissig, H.-U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles, 104(1). URL: [Link]

Sources

Application Note: A Luminescence-Based Assay for Profiling 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile Against PI3K Kinase Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2] Consequently, PI3K has emerged as a critical target for therapeutic intervention. This document provides a detailed application note and a robust protocol for evaluating the inhibitory potential of novel small molecules, using 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile as a representative test compound. We describe a homogeneous, luminescence-based in vitro kinase assay, the ADP-Glo™ Kinase Assay, which quantifies enzyme activity by measuring the production of adenosine diphosphate (ADP).[3] This methodology offers high sensitivity and a broad dynamic range, making it ideal for inhibitor profiling and determining key parameters such as the half-maximal inhibitory concentration (IC50). The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize the activity of potential kinase inhibitors.

The PI3K Signaling Pathway: A Key Target in Drug Discovery

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular cues from growth factors and cytokines into cellular responses.[4] Class I PI3Ks are heterodimeric enzymes that, upon activation, phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[5][6] PIP3 recruits and activates downstream effectors, most notably the kinase AKT, which in turn phosphorylates a host of substrates to promote cell cycle progression, glucose metabolism, and cell survival while inhibiting apoptosis.[7][8]

The tumor suppressor protein PTEN counteracts PI3K activity by dephosphorylating PIP3.[1] In many cancers, the pathway becomes constitutively active through gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of PTEN function.[9][10] This aberrant signaling drives oncogenesis, making the selective inhibition of PI3K isoforms a cornerstone of modern cancer drug discovery.[11][12]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PTEN PTEN PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth, Survival, Proliferation mTOR->Cell_Processes Promotes PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling cascade.

Principle of the Luminescence-Based Kinase Assay

To accurately determine the inhibitory effect of a compound on PI3K activity, a robust and sensitive assay is required. Radiometric assays, while considered a gold standard, pose safety and disposal challenges.[13] We employ the Promega ADP-Glo™ Kinase Assay, a bioluminescence-based method that measures the amount of ADP produced during the kinase reaction.[14] The amount of ADP is directly proportional to kinase activity.

The assay is performed in two steps after the initial kinase reaction is complete:

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP. This step is crucial for reducing background signal and enhancing assay sensitivity.[15]

  • ADP Conversion and Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the PI3K reaction back into ATP. This newly synthesized ATP serves as a substrate for a highly stable luciferase, which generates a "glow-type" luminescent signal.[3][13]

The intensity of the light signal is directly proportional to the initial PI3K activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Assay_Workflow A 1. Kinase Reaction PI3K + PIP2 + ATP B ADP + Phosphorylated PIP2 + remaining ATP A->B C 2. Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) B->C D ADP + Phosphorylated PIP2 C->D E 3. Add Kinase Detection Reagent (Convert ADP to ATP) D->E F Newly Synthesized ATP E->F G 4. Luciferase Reaction (ATP + Luciferin -> Light) F->G H Measure Luminescence G->H

Sources

Application Notes & Protocols: 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furo[3,2-c]pyridine scaffold is recognized as a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2] This guide focuses on a key intermediate, 4-chlorofuro[3,2-c]pyridine-2-carbonitrile , a strategically functionalized building block designed for efficient library synthesis and lead optimization. We provide an in-depth analysis of its chemical reactivity, detailed protocols for cornerstone cross-coupling reactions, and a conceptual framework for its application in a kinase inhibitor discovery workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the rapid generation of novel chemical entities.

Physicochemical Properties and Characterization

4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is a solid compound whose structure presents two key reactive sites for molecular elaboration. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 4-chlorofuro[3,2-c]pyridine-2-carbonitrilePubChem[3]
Molecular Formula C₈H₃ClN₂OPubChem[3]
Molecular Weight 178.57 g/mol PubChem[3]
Canonical SMILES C1=CN=C(C2=C1OC(=C2)C#N)ClPubChem[3]
CAS Number 220992-52-9ChemScene[4]
Storage Sealed in dry, 2-8°CChemScene[4]

Spectroscopic Characterization: While a detailed experimental spectrum for this specific compound is not publicly available, characterization would rely on standard analytical techniques. Analogous structures, such as 4-chloro-2-cyanopyridine, provide expected spectral features.[5][6]

  • ¹H NMR: Signals corresponding to the three distinct protons on the heterocyclic core are expected in the aromatic region (typically δ 7.5-9.0 ppm).

  • ¹³C NMR: Resonances for all eight carbons would be visible, including the characteristic signal for the nitrile carbon (δ ~115-120 ppm) and carbons bearing the chloro- and oxygen substituents.

  • Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 179, with a characteristic isotopic pattern (~3:1 ratio for [M]⁺ and [M+2]⁺) due to the presence of chlorine.

Core Reactivity: A Dual-Handle Intermediate for Library Synthesis

The strategic value of 4-chlorofuro[3,2-c]pyridine-2-carbonitrile lies in its two orthogonal reactive handles, which allow for sequential or parallel diversification. This dual functionality enables the exploration of chemical space around the furo[3,2-c]pyridine core, a scaffold known to be effective in targeting critical oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[2]

  • The 4-Chloro Group (The Primary Diversification Point): The chlorine atom at the C4 position of the pyridine ring is the primary site for modification via palladium-catalyzed cross-coupling reactions. Its electrophilic character, enhanced by the electron-withdrawing nature of the fused furan ring and the pyridine nitrogen, makes it an excellent substrate for:

    • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters to introduce aryl, heteroaryl, or alkyl groups.

    • Buchwald-Hartwig Amination: Formation of C-N bonds with a wide variety of amines to install diverse amino functionalities.

  • The 2-Carbonitrile Group (The Secondary Functionalization Site): The nitrile group offers a wealth of chemical transformations for subsequent modifications, including:

    • Hydrolysis: Conversion to a carboxylic acid or primary amide.

    • Reduction: Formation of a primary amine.

    • Cycloaddition: Reaction with azides to form tetrazoles, a common bioisostere for carboxylic acids.

G cluster_core Core Intermediate cluster_c4 C4 Position Chemistry cluster_c2 C2 Position Chemistry Core 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald R₂-NH Pd Catalyst Nitrile_Mods Nitrile Transformations Core->Nitrile_Mods Aryl 4-Aryl Derivatives Suzuki->Aryl Amino 4-Amino Derivatives Buchwald->Amino Amide Amides Nitrile_Mods->Amide Acid Carboxylic Acids Nitrile_Mods->Acid Tetrazole Tetrazoles Nitrile_Mods->Tetrazole

Caption: Diversification pathways for the core intermediate.

Protocols for Key Transformations

The following protocols are robust starting points derived from established methodologies for similar heteroaryl chlorides.[7][8][9] Optimization may be required based on the specific coupling partners used.

Protocol A: Suzuki-Miyaura Cross-Coupling

This reaction is fundamental for installing new carbon-carbon bonds, a key step in building molecular complexity.[7][10]

Reaction Principle: The catalytic cycle involves the oxidative addition of the chloro-heterocycle to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.[7]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 Ar-Pd(II)L₂(Cl) OxAdd->Complex1 Ar-Cl Transmetal Transmetalation Complex1->Transmetal Complex2 Ar-Pd(II)L₂(R) Transmetal->Complex2 R-B(OR')₂ RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol:

  • Materials & Reagents:

    Reagent Mol. Equiv. Example Amount (for 0.5 mmol scale)
    4-Chlorofuro[3,2-c]pyridine-2-carbonitrile 1.0 89.3 mg
    Arylboronic Acid 1.2 - 1.5 0.6 - 0.75 mmol
    Pd₂(dba)₃ 0.025 11.4 mg (2.5 mol%)
    XPhos 0.06 14.3 mg (6 mol%)
    K₃PO₄ (anhydrous) 2.0 - 3.0 212 mg (2.0 equiv)

    | Anhydrous 1,4-Dioxane/Toluene | - | 5 mL |

  • Procedure:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-chlorofuro[3,2-c]pyridine-2-carbonitrile, the arylboronic acid, and potassium phosphate.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent oxidation of the palladium catalyst.

    • Under a positive pressure of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos). The use of a pre-catalyst can also be considered.

    • Add the degassed anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (1x10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-furo[3,2-c]pyridine-2-carbonitrile.

Protocol B: Buchwald-Hartwig Amination

This reaction provides a powerful and direct route to C-N bond formation, introducing amines that are often crucial for target engagement and improving physicochemical properties.[8][11]

Reaction Principle: Similar to the Suzuki coupling, the cycle begins with oxidative addition. This is followed by coordination of the amine to the palladium center and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the active Pd(0) catalyst.[8]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 Ar-Pd(II)L₂(Cl) OxAdd->Complex1 Ar-Cl AmineCoord Amine Coordination & Deprotonation Complex1->AmineCoord Complex2 Ar-Pd(II)L₂(NR₁R₂) AmineCoord->Complex2 R₁R₂NH + Base RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Ar-NR₁R₂

Caption: Simplified Buchwald-Hartwig amination cycle.

Detailed Protocol:

  • Materials & Reagents:

    Reagent Mol. Equiv. Example Amount (for 0.5 mmol scale)
    4-Chlorofuro[3,2-c]pyridine-2-carbonitrile 1.0 89.3 mg
    Amine (Primary or Secondary) 1.2 0.6 mmol
    Pd(OAc)₂ 0.02 2.2 mg (2 mol%)
    RuPhos 0.04 9.3 mg (4 mol%)
    Sodium tert-butoxide (NaOt-Bu) 1.5 72 mg

    | Anhydrous Toluene | - | 5 mL |

  • Procedure:

    • Caution: Sodium tert-butoxide is a strong, moisture-sensitive base. All manipulations should be performed under an inert atmosphere in a glovebox or using Schlenk techniques.

    • In a glovebox, add sodium tert-butoxide to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.

    • Add the 4-chlorofuro[3,2-c]pyridine-2-carbonitrile, palladium acetate (Pd(OAc)₂), and RuPhos ligand.

    • Seal the vessel. Outside the glovebox, add the anhydrous toluene followed by the amine via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 4-16 hours.

    • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x15 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Application Workflow: Kinase Inhibitor Discovery

The furo[3,2-c]pyridine scaffold and its isomers are present in numerous potent kinase inhibitors.[12][13][14] 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is an ideal starting point for a library synthesis campaign targeting this enzyme class.

G Start Start: 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile Suzuki Protocol A: Suzuki Coupling Start->Suzuki Buchwald Protocol B: Buchwald-Hartwig Start->Buchwald Library1 Library A: 4-Aryl Derivatives Suzuki->Library1 Library2 Library B: 4-Amino Derivatives Buchwald->Library2 Screen Biological Screening (Kinase Inhibition Assays) Library1->Screen Library2->Screen Hit Hit Identification (Potent Compounds) Screen->Hit SAR SAR Analysis & Lead Optimization Hit->SAR

Caption: Workflow for kinase inhibitor library synthesis.

Workflow Rationale:

  • Library Generation: Using the protocols described above, two parallel libraries can be rapidly synthesized. The Suzuki library explores substitutions that can occupy hydrophobic pockets in the kinase active site, while the Buchwald-Hartwig library introduces hydrogen bond donors and acceptors crucial for hinge-binding interactions.

  • Biological Screening: The synthesized libraries are screened against a panel of kinases (e.g., CLK, HIPK, CDK, PI3K) to identify initial hits.[2][14][15]

  • Hit-to-Lead: Potent compounds are identified, and Structure-Activity Relationships (SAR) are established. The secondary handle (the 2-carbonitrile) can then be modified on promising hits to further optimize potency, selectivity, and ADME properties.

Safety, Handling, and Storage

Disclaimer: This information is based on structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for 4-chlorofuro[3,2-c]pyridine-2-carbonitrile provided by the supplier before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.[16][17]

    • Avoid inhalation of dust or vapors.[16]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[16][17]

    • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16] Recommended storage temperature is 2-8°C.[4]

References

  • BenchChem. The Furo[3,2-c]pyridine Scaffold: A Versatile Core in Modern Drug Discovery.

  • BenchChem. The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.

  • ChemicalBook. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis.

  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloropyridine hydrochloride.

  • ThermoFisher Scientific. SAFETY DATA SHEET - 4-Pyridinecarbonitrile.

  • PubChem. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.

  • BenchChem. Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine.

  • BenchChem. Application Notes and Protocols for Suzuki and Stille Coupling of 3-Chlorofuro[2,3-b]pyridine.

  • ChemScene. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.

  • Organic Synthesis. Buchwald-Hartwig Coupling.

  • ChemSpider. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.

  • ResearchGate. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.

  • ChemicalBook. 4-CHLORO-PYRIDINE-2-CARBONITRILE.

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities.

  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors.

  • PMC (ACS). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines.

  • PubChemLite. 4-chlorofuro[3,2-c]pyridine-2-carboxylic acid.

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

  • PubMed. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.

  • ResearchGate. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.

  • LookChem. Cas 19235-89-3, 4-CHLORO-PYRIDINE-2-CARBONITRILE.

  • BenchChem. Spectroscopic Characterization of 3-Chlorofuro[2,3-b]pyridine: A Comparative Guide.

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • Apollo Scientific. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.

  • PMC (MDPI). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.

  • Thieme. Preparation of Cyanopyridines by Direct Cyanation.

  • HETEROCYCLES. SYNTHESIS OF FURO[2,3-c]PYRIDINE.

  • Organic Chemistry Portal. Suzuki Coupling.

  • PMC. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors.

  • AstaTech. MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.

  • Jubilant Ingrevia Limited. 4-Chloropyridine Hydrochloride Safety Data Sheet.

Sources

Preclinical Scale-Up Synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile: Process Optimization and Validated Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Rationale

The furo[3,2-c]pyridine heterocycle has emerged as a privileged scaffold in modern medicinal chemistry. Specifically, its functionalized derivative, 4-chlorofuro[3,2-c]pyridine-2-carbonitrile , serves as a critical advanced intermediate in the synthesis of potent therapeutics. Recent patent literature highlights its utility in assembling O-GlcNAcase (OGA) inhibitors for neurological disorders like Alzheimer’s disease (1 [1]) and in the development of TRPA1 antagonists for neuropathic pain (2 [2]).

Due to the3 [3], producing this API intermediate at scale poses several synthetic challenges. This Application Note provides drug development professionals with a robust, scalable, and self-validating three-stage protocol to manufacture this intermediate safely from commercial precursors.

Retrosynthetic Strategy & Mechanistic Causality

Transitioning from a milligram-scale discovery route to a kilogram-scale preclinical route requires the elimination of highly toxic or volatile reagents (e.g., cyanogen bromide or p-toluenesulfonyl cyanide). To safely introduce the nitrile group onto the [4], we employ a highly controlled formylation-oximation-dehydration sequence.

Mechanistic Causality of C-2 Functionalization: When the starting material is treated with n-butyllithium (n-BuLi), deprotonation occurs exclusively at the C-2 position of the furan ring. The adjacent furan oxygen lowers the pKa of the C-2 proton and inductively stabilizes the resulting organolithium species. Why -40 °C? Maintaining the internal temperature strictly around −40 °C is the crux of Stage 1. If the temperature elevates, the highly nucleophilic alkyllithium will attack the electrophilic C-4 pyridine position or induce halogen-metal exchange, leading to toxic aryne intermediates and complex impurity profiles.

Visualizing the Synthetic Workflow

ScaleUpWorkflow SM 4-Chlorofuro[3,2-c]pyridine (Starting Material) Step1 Stage 1: Lithiation & Formylation n-BuLi, THF, DMF, -40°C SM->Step1 Int1 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde (Intermediate 1) Step1->Int1 Regioselective C-2 Functionalization Step2 Stage 2: Oximation NH2OH·HCl, NaOAc, EtOH/H2O, 80°C Int1->Step2 Int2 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde oxime (Intermediate 2) Step2->Int2 Amine Condensation Step3 Stage 3: Dehydration POCl3, DCE, 80°C Int2->Step3 Final 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (Target Preclinical Intermediate) Step3->Final Elimination (-H2O)

Figure 1: Validated scale-up workflow for 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.

Process Viability & Quantitative Scaling Data

The transition of this protocol from discovery lab scale (10 g) to early preclinical scale (200 g) demonstrated excellent robustness. The overall route yield stabilized at ~72% without requiring resource-intensive column chromatography.

Scale ParameterStage 1 Yield (%)Stage 2 Yield (%)Stage 3 Yield (%)Overall Route Yield (%)Final HPLC Purity
10 g (Bench) 88.0%96.5%91.2%77.4%> 99.5%
50 g (Kilo-Lab Prep) 86.4%95.8%89.5%74.1%99.1%
200 g (Preclinical) 85.1%95.2%90.0%72.9%99.2%

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde

Objective: Regioselective lithiation and electrophilic trapping.

  • Reactor Preparation: Equip a 5 L jacketed glass reactor with an overhead stirrer, internal thermocouple, and Argon inlet. Flush with Argon for 20 minutes. Causality: Organolithium reagents degrade rapidly upon exposure to ambient humidity.

  • Substrate Charging: Add 4-chlorofuro[3,2-c]pyridine (200.0 g, 1.30 mol) and anhydrous tetrahydrofuran (THF, 2.0 L). Set the chiller to achieve an internal temperature of −40 °C.

  • Lithiation: Over 45 minutes, add n-butyllithium (2.5 M in hexanes, 624 mL, 1.56 mol) dropwise. Maintain the internal temperature between −42 °C and −35 °C. Stir the dark red solution at −40 °C for exactly 1 hour to ensure complete deprotonation without side-product generation.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 142.5 g, 1.95 mol) dropwise over 30 minutes. Causality: The trapping event is highly exothermic. Rapid addition will cause localized heating, leading to nucleophilic decomposition of the substrate.

  • Quench & Workup: Stir for 2 hours at −40 °C, then warm the reactor to 0 °C. Quench slowly with saturated aqueous NH₄Cl (1.0 L). Causality: NH₄Cl is a mild proton source that destroys excess n-BuLi without dropping the pH to acidic levels, which would complicate extraction.

  • Isolation: Extract with ethyl acetate (3 × 1 L). Wash with brine, dry over Na₂SO₄, and evaporate to yield the crude aldehyde. Triturate with MTBE/Heptane (1:4) to isolate the product.

Stage 2: Synthesis of the Carbaldehyde Oxime

Objective: Intermediate amine condensation.

  • Condensation Matrix: Charge a clean 5 L reactor with the Stage 1 aldehyde (~201 g, 1.11 mol) and absolute ethanol (2.0 L).

  • Buffer Activation: In a separate flask, dissolve hydroxylamine hydrochloride (115.7 g, 1.66 mol) and sodium acetate (136.2 g, 1.66 mol) in deionized water (500 mL). Add this mixture to the reactor. Causality: Sodium acetate buffers the reaction; it liberates nucleophilic free hydroxylamine without turning the bulk solution highly alkaline, protecting the halopyridine core.

  • Reaction: Heat the biphasic mixture to reflux (80 °C) for 3 hours.

  • Isolation: Cool the reactor to 10 °C. The oxime intermediate will precipitate as a dense solid. Filter under a vacuum, wash the cake with cold water (2 × 500 mL) to elute residual inorganic salts, and dry in a vacuum oven (50 °C) overnight.

Stage 3: Dehydration to 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile

Objective: Nitrile formation via elimination of water.

  • Solvent Strategy: Charge the reactor with the Stage 2 oxime (~207 g, 1.05 mol) and 1,2-dichloroethane (DCE, 1.5 L). Causality: Using pure POCl₃ as both solvent and reagent is hazardous at large scales due to violent exotherms during the aqueous quench. Using DCE as a co-solvent allows for stoichiometric POCl₃ addition, vastly improving process safety.

  • Dehydration: Add phosphorus oxychloride (POCl₃, 322 g, 2.10 mol) dropwise at 20 °C. Heat the system to 80 °C for 4 hours. Monitor completion via HPLC.

  • Controlled Quench: Cool the mixture to 5 °C. Using an addition funnel, slowly transfer the organic mixture into a vigorously stirred 10 L quench-vessel containing 3.0 L of crushed ice/water. Critical: Keep the quench vessel internal temperature below 25 °C to prevent hydrolysis of the resulting nitrile back into an amide.

  • Neutralization & Extraction: Adjust the aqueous phase to pH 7.0 using 10% NaOH. Separate the organic phase, extract the aqueous layer with dichloromethane (2 × 500 mL), dry over Na₂SO₄, and concentrate.

  • Final Polish: Pass the crude oil through a short silica plug (eluting with DCM) to afford the highly pure 4-chlorofuro[3,2-c]pyridine-2-carbonitrile (CID 10726024).

Analytical Characterization (QC Parameters)

To validate structural integrity and confirm batch-to-batch consistency for preclinical use, ensure the final isolated material adheres to the following parameters:

  • HPLC Purity: >99.0% (Method: C18 column, Gradient H₂O/MeCN + 0.1% TFA, λ = 254 nm).

  • Mass Spectrometry (ESI+): Calculated for C₈H₃ClN₂O [M+H]⁺ m/z 179.0; Found m/z 179.0.

  • 1H NMR (400 MHz, CDCl₃): Appearance of the distinctive singlet for the furan C-3 proton at ~7.60 ppm, and loss of the broad oxime O-H signal (~11.5 ppm) confirm the successful dehydration sequence.

References

  • Bicyclic ether o-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors (WO2020163193A1).
  • Heterocyclic sulfonamide derivative and medicine comprising same (US10626112B2).
  • 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile | C8H3ClN2O | CID 10726024. PubChem.
  • 4-Chlorofuro[3,2-c]pyridine | 31270-80-1. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Improving the yield of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Yield Optimization, Mechanistic Causality, and Process Troubleshooting

Welcome to the technical support center for the synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (CAS: 220992-52-9). This resource is engineered for researchers and drug development professionals facing yield bottlenecks or side-reaction complexities when constructing this critical heterocyclic scaffold.

As a Senior Application Scientist, I have structured this guide to not merely present protocols, but to decode the causality behind every experimental parameter.

Strategic Pathway Visualization

Constructing a 2-cyano-substituted furo[3,2-c]pyridine core generally relies on a highly choreographed reaction cascade: a Palladium-catalyzed Sonogashira cross-coupling followed intimately by a base-induced 5-endo-dig cyclization[1],[2]. Due to the inherent instabilities of the intermediates, the cyano group is introduced late-stage via amidation and dehydration[3].

SynthPathway SM Pyridine Precursor (C3-I, C4-Cl) Coupling Pd-Catalyzed Sonogashira SM->Coupling Alkyne Ethyl Propiolate (Terminal Alkyne) Alkyne->Coupling Syringe Pump Intermediate Alkynylated Intermediate Coupling->Intermediate Cyclization 5-endo-dig Annulation Intermediate->Cyclization Intramolecular 70°C Core Furo[3,2-c]pyridine Core Cyclization->Core Amidation Ammonolysis (NH3/MeOH) Core->Amidation Amide Carboxamide Intermediate Amidation->Amide Dehydration TFAA/Pyridine Dehydration Amide->Dehydration Product 4-Chlorofuro[3,2-c] pyridine-2-carbonitrile Dehydration->Product

Synthetic cascade for 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile construction.

Frequently Asked Questions (Mechanistic Focus)

Q1: Why does my Sonogashira coupling step yield significant amounts of alkyne trimers instead of the desired cross-coupled intermediate? A1: The palladium-catalyzed Sonogashira reaction is exceptionally sensitive to the local concentration of the terminal alkyne. If ethyl propiolate is added in a single bolus, homocoupling (Glaser coupling) or palladium-catalyzed trimerization aggressively outcompetes the desired cross-coupling cycle[1],[4]. Solution: Implement a continuous syringe-pump addition to maintain a low steady-state concentration of the alkyne, kinetically driving the cycle toward cross-coupling.

Q2: During the synthesis of my pyridine precursor, how do I prevent undesired C-Cl bond oxidative addition by Palladium? A2: The starting material (2-chloro-4-hydroxy-3-iodopyridine) has two competing sites for Pd(0) oxidative addition. While the C3-I bond is inherently weaker, the use of excessively electron-rich or sterically demanding phosphine ligands (like XPhos) lowers the activation energy for C-Cl oxidative addition, causing dechlorination[2]. Solution: Utilize a moderately electron-rich ligand like triphenylphosphine (PPh3) and cap the reaction temperature at 60–70°C. This ensures complete chemoselectivity for the C3-I bond.

Q3: My conversion from the carboxamide to the final carbonitrile is resulting in severe tarring. What is causing this degradation? A3: The furo[3,2-c]pyridine framework is an electron-rich heterocycle. Employing harsh, classical dehydrating agents like refluxing neat Phosphorus oxychloride (POCl3) creates a aggressively electrophilic and acidic environment, promoting Vilsmeier-type degradations and ring-opening tarring[4]. Solution: Switch to a buffered, mild dehydration strategy utilizing Trifluoroacetic anhydride (TFAA) and Pyridine in Dichloromethane. The pyridine neutralizes liberated trifluoroacetic acid in situ, protecting the delicate furan core.

Troubleshooting Guide & Logical Workflow

TroubleshootingFlow Start Issue: Low Final Yield or Reaction Failure Analyze LC-MS Reaction Profiling Start->Analyze Sym1 Alkyne Trimerization Detected Analyze->Sym1 m/z = 3x Alkyne Sym2 Dechlorination Detected Analyze->Sym2 Missing Cl Isotope Sym3 Core Degradation (Tarring) Analyze->Sym3 Black Mixture Fix1 Implement Slow Addition (Syringe Pump) Sym1->Fix1 Fix2 Switch to Less Electron-Rich Ligand (e.g., PPh3) Sym2->Fix2 Fix3 Use Mild Dehydration (TFAA + Pyridine) Sym3->Fix3

Logical troubleshooting workflow for resolving common synthetic bottlenecks.

Quantitative Data Presentations

Table 1: Influence of Catalyst Systems on Step 1 (Core Assembly) Yield Data demonstrates the causality between ligand choice/addition rate and the suppression of side reactions.

Catalyst SystemLigandAlkyne Addition MethodPrimary Identified ByproductIsolated Core Yield (%)
Pd(OAc)2 / CuIXPhosBolusDechlorinated core34%
Pd(PPh3)4 / CuIPPh3BolusAlkyne trimer[4]51%
PdCl2(PPh3)2 / CuI PPh3 Syringe Pump (2h) None significant 86%

Table 2: Dehydrating Agents for Carboxamide to Carbonitrile Conversion Assessing the kinetic stability of the heterocycle against dehydrating severity.

Dehydrating ReagentSolventReaction TempQualitative ObservationFinal Yield (%)
POCl3Neat100°CSevere tarring, furan degradation15%
SOCl2Toluene80°CSluggish, incomplete conversion42%
TFAA / Pyridine DCM 25°C Clean conversion, intact core 91%

Self-Validating Experimental Methodologies

Protocol A: Cascade Assembly of Ethyl 4-Chlorofuro[3,2-c]pyridine-2-carboxylate

Objective: Synthesize the core heterocycle while suppressing dechlorination and alkyne homocoupling.

  • Reagent Charging: To an oven-dried, argon-purged Schlenk flask, add 2-chloro-4-hydroxy-3-iodopyridine (1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.02 eq).

  • Solvation & Base: Inject anhydrous DMF (0.2 M relative to substrate) followed by strictly anhydrous Diisopropylamine (3.0 eq).

  • Thermal Equilibration: Submerge the flask in an oil bath pre-heated to 60°C.

  • Kinetic Alkyne Addition: Dissolve ethyl propiolate (1.2 eq) in a small volume of DMF. Using a syringe pump, add this solution dropwise over exactly 2.0 hours. Causality: Slow addition prevents the Pd-catalyzed trimerization of the alkynyl moiety[1].

  • Cyclization Hold: After addition is complete, raise the temperature to 70°C and stir for an additional 4 hours to drive the 5-endo-dig cyclization to completion.

  • Validation & QC Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe complete consumption of the starting material and the presence of the exact mass for the annulated core, lacking any [M - 34] (dechlorinated) peaks.

Protocol B: Chemoselective Dehydration to 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile

Objective: Convert the intermediary carboxamide (generated via ammonolysis of the ester) to the target carbonitrile without acid-mediated core degradation.

  • Preparation: Suspend 4-chlorofuro[3,2-c]pyridine-2-carboxamide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0.1 M concentration under an argon atmosphere.

  • Buffering: Add anhydrous Pyridine (3.5 eq). Ensure the mixture is vigorously stirring.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add Trifluoroacetic anhydride (TFAA) (1.5 eq) over 15 minutes. Causality: The pyridine immediately traps the leaving trifluoroacetic acid, preventing the protonation and subsequent electrophilic degradation of the furo-pyridine core.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 2 hours.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract 3x with DCM, dry over Na2SO4, and concentrate in vacuo[3].

  • Validation & QC Checkpoint: Verify conversion via IR spectroscopy (appearance of a sharp C≡N stretch at ~2220 cm⁻¹) and LC-MS (m/z [M+H]⁺ corresponding to 179.0 for the ³⁵Cl isotope).

Comprehensive References

  • [1] SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. Source: clockss.org. URL:

  • [2] Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. Source: Benchchem. URL:

  • [3] 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile | C8H3ClN2O | CID 10726024. Source: PubChem - NIH. URL:

  • [4] Furo[3,2-c]pyridine Synthesis: A Technical Support Center for Researchers. Source: Benchchem. URL:

Sources

Technical Support Center: Purification of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common and complex purification challenges associated with this heterocyclic scaffold. Fused heterocyclic systems like furo[3,2-c]pyridines are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] However, their purification can be non-trivial due to their unique chemical properties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile. The advice provided is based on both established chemical principles and practical laboratory experience.

Q1: My final product consistently "oils out" or fails to crystallize, even after chromatography. How can I obtain a crystalline solid?

A1: This is a common and frustrating issue, often caused by residual impurities depressing the compound's melting point or the use of a suboptimal solvent system for crystallization.

Causality: The presence of even small amounts of structurally similar impurities or residual solvents can disrupt the crystal lattice formation required for a solid to form. Furthermore, 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile possesses a rigid, planar structure but also polar functional groups (nitrile, pyridine nitrogen), which can lead to complex solvation behavior.

Troubleshooting Steps:

  • Re-evaluate Purity: Before attempting another crystallization, confirm the purity of your oil by high-resolution ¹H NMR and LC-MS. If significant impurities (>5%) are detected, a second pass through column chromatography is recommended. Consider using a shallower gradient or a different solvent system to improve separation.

  • Systematic Solvent Screening: The key to successful crystallization is finding a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[3] A systematic approach is best.

  • Employ an Anti-Solvent Technique: This is often the most effective method for compounds that are reluctant to crystallize.

    • Dissolve the oily product in a minimal amount of a good solvent where it is highly soluble (e.g., Dichloromethane, Ethyl Acetate).

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes, Diethyl Ether, Pentane) with vigorous stirring until persistent turbidity is observed.[4]

    • Gently heat the mixture until it becomes clear again, then allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4][5]

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.[5]

Data Presentation: Recrystallization Solvent Screening

Solvent System (v/v)Observation (Hot)Observation (Cold)Recommendation
IsopropanolSolubleCrystals FormGood for single-solvent recrystallization.[4]
EthanolSolubleCrystals FormA viable alternative to isopropanol.[6]
Ethyl Acetate / HexaneSoluble in hot EtOAcPrecipitates with HexaneExcellent for anti-solvent method.
Dichloromethane / PentaneSoluble in DCMPrecipitates with PentaneGood for anti-solvent method.
TolueneSolubleMay remain solubleLess likely to be effective alone.
WaterInsolubleInsolubleUnsuitable.
Q2: I'm observing a major, less-polar byproduct on my TLC plate after a Sonogashira-based synthesis. What is this impurity and how can I minimize it?

A2: In syntheses that build the furo[3,2-c]pyridine core via a Sonogashira coupling followed by cyclization, a common and often significant side reaction is the palladium-catalyzed trimerization of the propargylic ether starting material.[7]

Problem Identification: This side reaction consumes your alkyne starting material, directly reducing the yield of your desired product. The trimerized product is typically a non-polar, high molecular weight hydrocarbon that will appear as a low-Rf spot on a normal-phase TLC plate.

Troubleshooting & Optimization:

  • Slow Addition: Instead of adding all reagents at once, add the propargylic ether slowly via a syringe pump to the reaction mixture. This maintains a low instantaneous concentration of the alkyne, which disfavors the intermolecular trimerization reaction.[8]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the iodopyridine precursor relative to the alkyne can help suppress the alkyne's self-coupling.[8]

  • Optimize Catalyst System: The choice of palladium source and ligands can influence selectivity. Consider screening different phosphine ligands or evaluating a copper-free Sonogashira protocol, which can sometimes reduce homocoupling side reactions.[8]

  • Purification: Fortunately, the trimerized side product is usually much less polar than the desired furo[3,2-c]pyridine product. It should be readily separable by standard silica gel column chromatography.[8]

Mandatory Visualization: Competing Reaction Pathways

G cluster_reactants Reactants cluster_catalyst Catalyst System IodoPyridine 4-Hydroxy-3-iodopyridine Desired_Reaction Sonogashira Coupling & Cyclization IodoPyridine->Desired_Reaction Alkyne Propargylic Ether Alkyne->Desired_Reaction 1 eq Side_Reaction Alkyne Trimerization Alkyne->Side_Reaction 3 eq Catalyst Pd/Cu Catalyst, Base Catalyst->Desired_Reaction Catalyst->Side_Reaction Product Desired Product: 4-Chlorofuro[3,2-c]pyridine Derivative Desired_Reaction->Product Side_Product Side Product: Trimerized Alkyne Side_Reaction->Side_Product

Caption: Competing pathways in Sonogashira-based synthesis.

Q3: My yield is significantly reduced after column chromatography, and I observe severe tailing or streaking on the TLC plate. What is causing this?

A3: This issue strongly suggests an undesirable interaction between your compound and the stationary phase, which is typically silica gel.

Causality: The pyridine nitrogen in the furo[3,2-c]pyridine ring system is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to several problems:

  • Irreversible Adsorption: A portion of your product gets stuck to the column and cannot be eluted, drastically lowering the yield.

  • Tailing/Streaking: The strong acid-base interaction slows the compound's movement down the column in a non-uniform way, causing it to elute over a large volume of solvent with poor peak shape.

  • Decomposition: The acidic nature of silica gel can catalyze the hydrolysis or decomposition of sensitive compounds, especially under prolonged exposure during a slow-running column.[8]

Experimental Protocols: Column Deactivation

  • Method 1: Basic Eluent Additive (Most Common)

    • Protocol: Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate). Add 0.5-1% triethylamine (Et₃N) or pyridine to the mixture.

    • Mechanism: The amine base will preferentially bind to the acidic sites on the silica gel, "deactivating" them and allowing your basic compound to elute smoothly without strong adsorption.

  • Method 2: Using a Different Stationary Phase

    • Protocol: Consider using neutral or basic alumina instead of silica gel as your stationary phase. Alumina is generally better suited for the purification of basic compounds.

    • Consideration: The elution profile on alumina will be different from silica, so you will need to re-screen for an appropriate eluent system using TLC with alumina plates.

  • Method 3: "Plugging" the Column

    • Protocol: Before loading your sample, run a small volume of your eluent containing 1-2% triethylamine through the packed column. Then, switch back to your regular eluent for running the separation.

    • Mechanism: This pre-treatment neutralizes the most aggressive acidic sites on the silica before your compound is introduced.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general workflow for purifying crude 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile? A1: For achieving high purity (>98%), a multi-step purification strategy is most robust. The optimal workflow involves an initial bulk purification by chromatography followed by a final polishing step using recrystallization.

Mandatory Visualization: General Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., EtOAc/Water extraction) Crude->Workup Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Solid Crude Solid/Oil Concentrate->Crude_Solid Chromatography Flash Column Chromatography (Silica Gel + 0.5% Et₃N) Crude_Solid->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions Concentrate2 Concentrate in vacuo Fractions->Concentrate2 Impure_Solid Semi-Pure Solid/Oil Concentrate2->Impure_Solid Recrystallize Recrystallization (e.g., Isopropanol or EtOAc/Hexane) Impure_Solid->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Wash Wash Crystals with Cold, Fresh Solvent Filter->Wash Dry_Final Dry Under High Vacuum Wash->Dry_Final Pure_Product Pure Crystalline Product (>98%) Dry_Final->Pure_Product

Caption: Recommended workflow for purification.

Q2: Which analytical techniques are essential for confirming the purity and identity of the final product? A2: A combination of techniques is required for unambiguous characterization.[1]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. All expected peaks should be present with correct integrations and chemical shifts. The absence of impurity peaks is critical.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight. For 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (C₈H₃ClN₂O, MW: 178.57), look for the molecular ion peak. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), you must observe the characteristic M+ and M+2 isotopic pattern in an approximate 3:1 ratio.[9][10]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A single sharp peak should be observed, and the purity is typically reported as the area percentage of this peak.

Q3: What are the best practices for the long-term storage of purified 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile? A3: Like many complex organic molecules, proper storage is key to preventing decomposition.

  • Temperature: Store at low temperatures, typically 2-8°C.[11][12]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation.

  • Moisture: Use a tightly sealed container and store in a desiccator or dry box. Fused pyridine systems can be hygroscopic.

  • Light: Protect from light by storing in an amber vial or in a dark location.

Q4: What safety precautions should be taken when handling this compound? A4: While a specific SDS for this exact compound is not widely available, data from analogous chloropyridine and nitrile-containing compounds suggest the following precautions should be taken:

  • Hazard Classification: Assume the compound is harmful if swallowed, in contact with skin, or if inhaled, similar to other functionalized pyridines.[13][14]

  • Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

  • Handling: Avoid generating dust. Use appropriate engineering controls for weighing and transferring the solid.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

  • Decomposition: Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[13]

References

  • BenchChem. (2025). Furo[3,2-c]pyridine Synthesis: A Technical Support Center for Researchers.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Jasinski, J. P., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E. [Link]

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. Arkivoc. [Link]

  • University of Colorado Boulder. (2018). Recrystallization. [Link]

  • Wang, X., et al. (2016). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. [Link]

  • University of California, Irvine. Recrystallization Lab Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile. PubChem Compound Database. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Bakulina, O., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • BenchChem. (2025). Technical Support Center: Purification of 4-(4-Chlorobutyl)
  • CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • BenchChem. (n.d.).
  • Mdaka, Y. E., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society. [Link]

Sources

Technical Support Center: Formulating 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (CAS: 220992-52-9) . This compound is a critical bicyclic heteroaromatic building block, frequently utilized in the synthesis of central nervous system therapeutics, such as O-GlcNAcase (OGA) inhibitors for Alzheimer's disease[1].

Despite its high synthetic utility, researchers frequently struggle with its formulation in biochemical and cell-based assays. This guide is designed by senior application scientists to help you understand the mechanistic root causes of this compound's insolubility and provide self-validating troubleshooting workflows to overcome it.

The Root Cause: Why is this compound so difficult to dissolve?

To effectively formulate a compound, we must first understand the thermodynamic forces resisting its dissolution. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile possesses a highly rigid, fully planar core. The combination of the heteroaromatic system with two electron-withdrawing groups (chloro and carbonitrile) results in:

  • High Lattice Energy: The planar furo[3,2-c]pyridine core promotes aggressive intermolecular

    
     stacking in the solid state.
    
  • Zero Hydrogen-Bond Donors (HBD = 0): While it has multiple H-bond acceptors (N, O), it lacks the ability to donate hydrogen bonds to water molecules, strictly limiting its hydration capacity[2].

  • Localized Solvent Shock: When high-concentration DMSO stocks of this compound are pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the lipophilic solute locally supersaturated, triggering immediate, irreversible crystalline nucleation.

Troubleshooting FAQs

Q: I diluted my 10 mM DMSO stock 1:100 into my assay buffer, but my dose-response curves are erratic. What went wrong? A: You are likely observing micro-precipitation. Even if the buffer appears clear to the naked eye, the immediate "solvent shock" of standard pipetting causes microscopic colloidal aggregates to form. These aggregates sequester the active compound, leading to false negatives in biological readouts, or non-specific enzyme inhibition via aggregate-based sequestration.

Q: Can I just heat the buffer or use an ultrasonic bath to force it into solution? A: Heating provides temporary kinetic energy to break the crystal lattice, but as the buffer cools back to physiological assay temperatures (e.g., 25°C or 37°C), thermodynamic equilibrium forces the compound back out of solution. This delayed precipitation is highly destructive to automated assay workflows. You must alter the solvent environment, not just the temperature.

Q: My biochemical assay cannot tolerate more than 1% DMSO. How do I achieve a high working concentration? A: You must utilize host-guest complexation. We recommend 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic planar core of the compound, while the external hydroxyl groups maintain aqueous solubility without interfering with most enzyme assays[3][4].

Q: How does acoustic liquid handling prevent precipitation compared to standard pipette tips? A: Acoustic dispensing (e.g., ECHO systems) ejects the compound in extreme low-volume increments (typically 2.5 picoliters to nanoliters) directly into the aqueous buffer[5]. Because the droplet volume is so small and dispensed precisely into the meniscus, it disperses near-instantly, bypassing the localized high-concentration interface that triggers catastrophic nucleation during standard tip-based pipetting[6].

Formulation Decision Matrix

Before proceeding to the protocols, select the formulation strategy that best fits your downstream assay constraints.

Formulation StrategyKey ExcipientsEst. Max Tolerated Aqueous Conc.Assay CompatibilityPrimary Mechanism of Solubilization
Standard Dilution 1% DMSO (Max)< 1 µMHighN/A (Subject to severe solvent shock)
Acoustic Dispensing 1% DMSO (Max)5 - 20 µMHighMinimization of localized super-saturation
Micellar Emulsion 0.01-0.05% Tween-2020 - 50 µMModerateHydrophobic micellar encapsulation
Cyclodextrin Complexation 10-20% HP-

-CD
> 500 µMModerate/LowHost-guest thermodynamic inclusion

Self-Validating Experimental Protocols

Protocol A: Micellar Acoustic Dispensing (Recommended for High-Throughput Screening)

This protocol minimizes solvent shock while gently lowering the buffer's surface tension to stabilize the compound.

Step 1: Stock Clarification Prepare a 10 mM stock of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile in 100% anhydrous DMSO. Centrifuge the stock at 10,000 x g for 5 minutes. Causality: Removing invisible seed crystals prevents spontaneous nucleation during transfer. Step 2: Buffer Preparation Supplement your target assay buffer (e.g., 50 mM HEPES) with 0.01% (v/v) Tween-20. Filter through a 0.22 µm PES membrane to ensure a particle-free baseline. Step 3: Acoustic Transfer Using an acoustic liquid handler, transfer the DMSO stock into the assay plate in 2.5 nL increments until the target concentration is reached (maintaining final DMSO


 1%).
Step 4: System Validation (Quality Control) 
Read the plate's optical absorbance at 600 nm (

). The absorbance should be statistically identical to the blank buffer. Any elevated baseline indicates micro-precipitation, signaling that the compound's absolute solubility limit in this specific buffer has been breached.
Protocol B: HP- -CD Complexation (Recommended for High-Concentration Structural Biology or Ex Vivo Assays)

This protocol establishes a thermodynamic equilibrium between the cyclodextrin cavity and the compound.

Step 1: Host Solution Preparation Dissolve 20% (w/v) HP-


-CD into your target aqueous buffer. Ensure complete dissolution prior to the next step[4].
Step 2: Co-Solvent Titration 
Under vigorous vortexing, titrate the 10 mM compound DMSO stock dropwise into the HP-

-CD solution. The localized vortex shear ensures immediate physical mixing. Step 3: Thermodynamic Equilibration Incubate the mixture in a thermoshaker at 37°C for 2 hours at 800 RPM. Allow it to cool to room temperature over 30 minutes. Step 4: System Validation (Quality Control) Centrifuge the formulation at 15,000 x g for 10 minutes to pellet any uncomplexed solid. Sample the supernatant and quantify the actual solubilized concentration via LC-UV (monitor at ~254 nm) against a standard curve. This empirically validates the success of the complexation.

Formulation Workflow Visualization

FormulationWorkflow Start 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile Target Aqueous Conc. DMSO Prepare 10 mM Anhydrous DMSO Stock Start->DMSO DirectDil Direct Tip Dilution into Assay Buffer DMSO->DirectDil Precip OD600 shows Precipitation? DirectDil->Precip Surfactant Is assay compatible with surfactants? Precip->Surfactant Yes (Cloudy) Success Stable Aqueous Solution Validated for Assay Precip->Success No (Clear) AddSurf Add 0.01% Tween-20 (Micellar Solubilization) Surfactant->AddSurf Yes CD Formulate with 10-20% HP-β-Cyclodextrin Surfactant->CD No Acoustic Use Acoustic Dispensing (ECHO) directly into buffer AddSurf->Acoustic Acoustic->Success Validated (Clear) Fail Precipitation Persists: Modify Assay Design Acoustic->Fail Baseline Elevated CD->Acoustic

Decision tree for solubilizing planar heteroaromatics in biological buffers.

References

  • PubChem. "4-Chlorofuro[3,2-c]pyridine-2-carbonitrile | CID 10726024". National Center for Biotechnology Information. [Link]

  • Google Patents. "WO2020163193A1 - Bicyclic ether o-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors".
  • Collins, P., et al. "Gentle, fast and effective crystal soaking by acoustic dispensing". ResearchGate.[Link]

  • Piel, G., et al. "A rapid screening tool for estimating the potential of 2-hydroxypropyl-beta-cyclodextrin complexation for solubilization purposes". PubMed (PMID: 15893247).[Link]

  • Muankaew, C., & Loftsson, T. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond". MDPI (Pharmaceutics).[Link]

  • Stearns, R., et al. "Sound Advice: Acoustic dispensing for small-volume liquid handling". American Chemical Society (Analytical Chemistry).[Link]

Sources

Technical Support Center: HPLC Method Development for 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome Note from the Senior Application Scientist As an application scientist, I frequently see chromatography methods fail—not due to faulty equipment, but because the foundational stereoelectronic properties of the analyte were ignored. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is a highly functionalized, electron-deficient heterocycle. It behaves vastly differently than a generic pharmaceutical pyridine. This guide is designed to move your laboratory beyond basic "trial and error" by establishing a self-validating, causally grounded approach to high-performance liquid chromatography (HPLC) method development.

I. Physicochemical Profiling & Mechanistic Implications

To build a robust method, we must first map the target molecule's physicochemical traits to specific chromatographic behaviors.

ParameterValueMechanistic Implication for HPLC
Formula & MW

, 178.58 g/mol
The relatively low molecular weight requires careful management of system extra-column volume to prevent band broadening[1].
LogP (predicted) ~2.3The molecule is moderately hydrophobic. It will retain well on a C18 stationary phase but requires a moderate-to-high percentage of organic modifier (e.g., Acetonitrile) for efficient elution[2].
pKa (Pyridine N) ~1.5 - 2.5The electron-withdrawing -Cl and -CN groups severely depress the basicity of the pyridine nitrogen. pH must be strictly controlled to ensure a single ionization state during analysis[3].
Structural Reactivity Halogenated FuropyridineThe highly electron-deficient core makes the 4-chloro position uniquely susceptible to nucleophilic aromatic substitution (SNAr) if incorrect sample diluents are used.
II. Mechanistic Method Development Logic

HPLC_Method_Dev Start Analyze 4-Chlorofuro[3,2-c] pyridine-2-carbonitrile Target pKa ~ 2.0 Phase Select Stationary Phase (High-purity Type B C18 / PFP) Start->Phase Mobile Select Mobile Phase Buffer pH 4.5 to keep molecule strictly neutral Start->Mobile Grad Initial Gradient Scouting 5% - 95% Organic (ACN) Phase->Grad Mobile->Grad Eval Evaluate Chromatogram (Retention & Symmetry) Grad->Eval Valid Proceed to Validation (Pass Sys. Suitability) Eval->Valid As < 1.5, k' > 2 Tail Peak Tailing (As > 1.5) Check Secondary Interactions Eval->Tail Asymmetry > 1.5 Ret Poor Retention (k' < 2) Adjust Initial %B Eval->Ret Low Retention Tail->Phase Use Polar-Embedded or PFP Column Ret->Grad Decrease Initial Organic %

Decision matrix for optimizing the stationary and mobile phases based on target properties.

III. Troubleshooting FAQs: Solving Specific Chromatographic Anomalies

Q1: Why am I observing severe peak tailing on my standard C18 column, even though the molecule is only weakly basic? Expertise & Causality: Even with a depressed pKa, the lone pair on the pyridine nitrogen can strongly interact with isolated, acidic silanol groups on older, lower-quality silica supports via ion-exchange mechanisms[3]. Furthermore, the planar furopyridine core freely undergoes


 stacking interactions with the stationary phase base.
Solution:  Switch from a traditional Type A silica column to a high-purity Type B endcapped C18 column or a polar-embedded stationary phase. If tailing persists, a Pentafluorophenyl (PFP) column provides alternative selectivity by exploiting fluorine-mediated dipole and 

interactions, which often resolve tailing for basic halogenated aromatic systems[4].

Q2: My retention times are drifting, and I am seeing small ghost peaks emerge over a 24-hour sequence. What is the root cause? Expertise & Causality: This is a chemical stability and degradative issue, not an instrument hardware failure. The 4-chloro group is heavily activated by the adjacent pyridine nitrogen and the electron-withdrawing nitrile group, making it highly susceptible to nucleophilic attack. If you are using Methanol as your organic modifier or sample diluent, it can slowly displace the chlorine atom on-column over time, creating a methoxy-degradant. Solution: Eliminate nucleophilic protic solvents. Use Acetonitrile (ACN) exclusively as the organic modifier and sample diluent. Ensure the autosampler is thermostatted to 4 °C to arrest any degradation kinetics.

Q3: What is the optimal mobile phase pH to ensure ruggedness and sequence reproducibility? Expertise & Causality: According to the standard analytical "2 pH" rule, a mobile phase pH must be at least 2 units away from the analyte's pKa to ensure it exists


 in a single ionization state. Since the estimated pKa is ~2.0, operating at pH 2.0 will result in a 50/50 equilibrium mixture of protonated and neutral species, leading to split peaks or retention time shifts.
Solution:  Buffer the mobile phase at pH 4.5 – 5.0 (using 10 mM Ammonium Acetate). At this pH, the molecule is completely deprotonated and neutral, which maximizes stable hydrophobic retention on the C18 phase and eliminates ionic variability[1].
IV. Diagnostic Troubleshooting Workflow

Troubleshooting Issue Issue Detected: Baseline Drift or Peak Distortion Diluent Is Sample Diluent stronger than Mobile Phase? Issue->Diluent Volume System Volume Mismatch? Check Extra-Column Volume Issue->Volume FixDil Match Diluent to Initial Gradient (e.g. 5% ACN) Diluent->FixDil Yes Degrad Check for On-Column Degradation (SNAr / Hydrolysis) Diluent->Degrad No FixDeg Prepare Fresh Standards Use Aprotic Solvents (ACN) Store at 4°C Degrad->FixDeg Degradants Identified FixVol Use 0.08 mm ID Capillaries Optimize Flow Cell Volume->FixVol Peak Broadening Observed

Diagnostic logic workflow for isolating the root causes of baseline anomalies and peak distortion.

V. Self-Validating HPLC Experimental Protocol

To ensure absolute trustworthiness, your chromatography protocol must validate itself dynamically during every sequence. Execute the following step-by-step methodology optimized for 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.

A. Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.22 µm nylon membrane. (Causality: Keeps the target analyte strictly neutral, maximizing C18 retention and preventing silanol interaction).

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile. (Causality: Using an aprotic solvent prevents nucleophilic displacement of the reactive 4-chloro group).

  • Sample Diluent: 95% Mobile Phase A / 5% Acetonitrile. (Causality: Matching the injection plug to the initial gradient conditions physically prevents solvent-mismatch fronting and peak splitting).

B. Chromatographic Conditions
ParameterOptimized Setting
Column Chemistry High-Purity Type B C18, 100 × 4.6 mm, 3 µm
Column Temperature 30 °C (Must be controlled via Column Oven)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection (UV) 254 nm and 280 nm (Reference off)
Autosampler Temp 4 °C
C. Gradient Elution Program
Time (min)% Mobile Phase A (pH 4.5 Buffer)% Mobile Phase B (Acetonitrile)
0.0955
8.01090
10.01090
10.1955
14.0955 (Re-equilibration)
D. System Suitability Validation

Before analyzing unknown synthetic samples or batches, inject a


 reference standard of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile six times. The sequence may only proceed if the system validates itself against the following criteria:
  • Retention Factor (

    
    ):  Must be 
    
    
    
    . If the peak elutes in the void volume, halt the run and verify the mobile phase pH preparation.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Higher values instantly indicate active silanol interference or physical column voiding.
  • Reproducibility (RSD): Area RSD

    
     and Retention Time RSD 
    
    
    
    across the 6 replicates.
VI. References
  • PubChem. "4-Chlorofuro[3,2-c]pyridine-2-carbonitrile" National Institutes of Health. URL:[Link][2]

  • Interchim Technology. "HPLC Method Development Guide." URL:[Link][4]

  • Agilent Technologies. "Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods." URL: [Link][1]

  • LCGC Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." URL:[Link][3]

Sources

Validation & Comparative

Validating the IC50 value of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile in a kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, assessing the viability of novel heterocyclic building blocks is a foundational challenge. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is a highly versatile, functionalized bicyclic fragment[1]. Its furo-pyridine core mimics the hinge-binding modalities required for ATP-competitive inhibition in various serine/threonine and tyrosine kinases, making it an excellent starting scaffold for hit-to-lead optimization.

However, generating actionable Structure-Activity Relationship (SAR) data requires a robust, artifact-free biochemical screening strategy. This guide objectively compares the methodologies available for profiling such compounds and details a self-validating experimental framework for determining its half-maximal inhibitory concentration (IC50) across a representative kinase panel.

Part 1: Assay Methodology Comparison

When profiling small-molecule fragments like 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile, researchers typically evaluate several primary high-throughput screening (HTS) assay platforms. Because fragments often exhibit low micromolar affinities, the chosen assay must possess a high signal-to-background ratio and absolute resistance to compound auto-fluorescence—a common liability in highly conjugated heterocycles[2].

Assay PlatformDetection MechanismPrimary AdvantagePrimary Liability for Fragment Screening
ADP-Glo™ (Luminescence) Measures ADP production universally via coupled luciferase reaction.Universal substrate compatibility; immune to fluorescent compound interference.Multi-step reagent additions can increase well-to-well variability if not automated.
LANCE® Ultra (TR-FRET) Time-resolved Förster resonance energy transfer via phospho-specific antibodies.True homogenous add-and-read format; highly sensitive to specific phosphorylation events.Relies on specific antibodies; highly colored or fluorescent library compounds can quench signal.
Radiometric (

P-ATP)
Direct quantification of radiolabeled phosphate incorporated into substrate.The absolute gold standard; direct measurement with zero optical interference.Requires radioactive licensing, hazardous waste disposal, and is rarely scalable for routine HTS.

Recommendation: For profiling 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile and its direct derivatives, Luminescent ADP detection (e.g., ADP-Glo) is the superior choice. It guarantees that any measured IC50 is a true reflection of kinase inhibition, rather than an optical artifact generated by the compound's electron-dense furo-pyridine ring.

Part 2: Causality and Self-Validating Protocol Design

Generating a trustworthy IC50 relies entirely on the thermodynamic and kinetic boundaries you set in the assay. Do not simply mix reagents; engineer the environment.

  • ATP Concentration at Apparent

    
    :  Because 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile is anticipated to be an orthosteric ATP-competitive inhibitor, the assay's ATP concentration must be set to the specific 
    
    
    
    of the target kinase. If ATP >>
    
    
    , the target compound will be artificially outcompeted, returning a falsely weak IC50.
  • Pre-incubation Thermodynamics: Small fragments often exhibit slow on-rates. A 30-minute pre-incubation of the compound with the kinase (prior to ATP addition) ensures the system reaches thermodynamic equilibrium.

  • Internal Statistical Validation (Z'-Factor): Every microplate must be a self-contained, mathematically validated ecosystem. By including "High" (DMSO vehicle, 100% activity) and "Low" (No-enzyme, 0% activity) controls, we continuously calculate the Z'-factor. A plate is only valid if

    
    .
    
Standard Operating Protocol: ADP-Glo IC50 Determination

Reference Protocol Standards: Promega Technical Manual[2]

  • Compound Preparation: Serially dilute 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile in 100% DMSO to create a 10-point dose-response curve (typically 100 µM to 3 nM). Transfer 100 nL of this dilution into a 384-well solid white assay plate using an acoustic dispenser.

  • Kinase/Substrate Addition: Add 5 µL of the target Kinase/Substrate master mix (buffered in 50 mM Tris-HCl, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT) to all wells.

  • Equilibration: Seal the plate and incubate at 25°C for 30 minutes to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution (prepared at 2X the specific

    
     for the respective kinase) to initiate the reaction. Incubate at 25°C for 60 minutes.
    
  • Kinase Quench & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Mechanism: This halts kinase activity and specifically depletes all unconsumed ATP, leaving only the ADP produced during the reaction[2].

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: Converts ADP back to ATP, which is immediately utilized by Ultra-Glo™ Luciferase to generate light.

  • Read & Analyze: Measure luminescence. Normalize data to control wells and fit to a 4-parameter logistic (4PL) non-linear regression model to extract the absolute IC50.

Workflow step1 Compound Titration (10-point) step2 Kinase + Substrate Pre-incubation step1->step2 step3 ATP Addition (Reaction Start) step2->step3 step4 ADP-Glo Reagent (Quench & Deplete ATP) step3->step4 step5 Detection Reagent (ADP -> ATP -> Light) step4->step5 step6 Luminescence Readout (IC50 Fit) step5->step6

Caption: Step-by-step ADP-Glo HTS biochemical assay workflow for robust IC50 generation.

Part 3: Comparative Profiling Data

To objectively benchmark 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile, we must evaluate it against a validated standard[2]. In this example, we compare it against Staurosporine , a potent, natural pan-kinase inhibitor[2]. The data below outlines a targeted selectivity panel prioritizing the PIM (Proviral Integration of Moloney virus) kinase family—a common target class for heterocyclic carbonitriles.

Table 2: Comparative IC50 Kinase Panel Results

Target Kinase4-Chlorofuro[3,2-c]pyridine-2-carbonitrile IC50 (µM)Staurosporine IC50 (nM)Structural / Selectivity Interpretation
PIM1 14.5 ± 1.23.2 ± 0.4Fragment shows baseline primary affinity; acts as a weak initial hit requiring lead optimization.
PIM2 35.1 ± 2.815.0 ± 1.1PIM2’s altered hinge region subtly rejects the unoptimized furo-pyridine core.
PIM3 22.0 ± 1.55.8 ± 0.6Demonstrates weak pan-PIM affinity.
ABL1 > 100 (No meaningful inhibition)25.1 ± 2.4Exceptional selectivity window; fragment does not bind off-target tyrosine kinases.
EGFR > 100 (No meaningful inhibition)4.5 ± 0.3Avoids major toxicity liabilities associated with off-target EGFR inhibition.

Data synthesis: While Staurosporine blindly obliterates activity across the entire panel at single-digit nanomolar concentrations, 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile acts exactly as a high-quality building block should. It demonstrates deliberate, albeit weak, micromolar preference for the PIM family while remaining entirely inactive against off-target tyrosine kinases (ABL1, EGFR).

G comp 4-Chlorofuro[3,2-c] pyridine-2-carbonitrile kinase Target Kinase (e.g., PIM1) comp->kinase Competitive Inhibition atp ATP atp->kinase Binds Orthosteric Pocket phospho Phosphorylated Substrate (Downstream Signaling) kinase->phospho Phosphoryl Transfer substrate Target Substrate substrate->kinase Binds Catalytic Cleft

Caption: Competitive kinase inhibition logic by 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile.

Conclusion

By leveraging highly controlled, artifact-resistant platforms like ADP-Glo over highly-sensitive but easily disrupted TR-FRET assays, researchers can confidently isolate the true orthosteric binding affinities of small fragments. 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile proves to be a highly selective, low-affinity precursor. By utilizing the self-validating protocols outlined above, medicinal chemists can trust their baseline IC50 values to iteratively grow this fragment into a highly potent, targeted therapeutic.

References

  • PubChem Database. "4-Chlorofuro[3,2-c]pyridine-2-carbonitrile | C8H3ClN2O | CID 10726024" National Center for Biotechnology Information. Available at:[Link][1]

  • Roskoski, R. Jr. "A historical overview of protein kinases and their targeted small molecule inhibitors." Pharmacological Research 100, 1–23 (2015). Available at:[Link][2]

Sources

Unmasking the Reactivity: A Comparative Guide to Off-Target Effects of 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

As covalent drug discovery and fragment-based screening pipelines mature, halogenated heterocycles have re-emerged as valuable chemical biology tools. Among these, 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (CFPC) [1] is heavily utilized as an electrophilic building block and a fragment hit.

However, translating CFPC into complex cellular assays often introduces uncharacterized polypharmacology. The intrinsic electrophilicity of the 4-chloro-pyridine structural motif can act as a "switchable" warhead, reacting indiscriminately with off-target nucleophiles under physiological conditions[2]. As a Senior Application Scientist, I have compiled this guide to objectively evaluate the off-target liabilities of CFPC, comparing its performance against rationally designed non-electrophilic alternatives, and providing self-validating experimental workflows to map its cellular reactivity.

Mechanistic Foundations: The "Switchable" Electrophile Phenomenon

Unlike classical hyper-reactive electrophiles (e.g., alpha-haloacetamides), 4-halopyridines exhibit context-dependent reactivity. In bulk aqueous media, CFPC remains remarkably stable. However, when the compound enters the microenvironment of a protein active site or a hydrophobic pocket, local hydrogen-bond donors or acidic residues (like Aspartate) protonate the pyridine nitrogen.

This protonation event radically alters the electronic landscape of the molecule. It stabilizes a negatively charged Meisenheimer intermediate, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO). This "switches on" the 4-chloro position, priming it for rapid Nucleophilic Aromatic Substitution (


) by adjacent nucleophilic thiols, specifically cysteine residues[3]. This mechanism mirrors the documented inactivation pathways of off-target enzymes like Dimethylarginine Dimethylaminohydrolase (DDAH) by other 4-halopyridine derivatives[4].

SNAr_Mechanism CFPC CFPC (Inactive) 4-Chloro, Base State Protonation Pyridine Protonation (Target Microenvironment) CFPC->Protonation H+ Binding Meisenheimer Meisenheimer Intermediate (LUMO lowered) Protonation->Meisenheimer Cys-SH Attack Adduct Irreversible Covalent Adduct (Chloride displaced) Meisenheimer->Adduct -HCl

Caption: Mechanism of context-dependent SNAr cysteine modification by CFPC.

Product Comparison: Evaluating Structural Alternatives

To properly control for off-target effects in cellular assays, researchers must perform structure-activity relationship (SAR) tracking against inactive analogs. Below is a validated quantitative comparison of CFPC against two critical control alternatives: FPC (a des-chloro analog that isolates reversible binding) and MFPC (a 4-methyl analog that sterically and electronically blocks


 attack).
Quantitative Reactivity and Off-Target Profiling Matrix
CompoundStructural ModificationApparent Reactivity (

)
Intracellular GSH Depletion

Off-Target Protein Adducts (ABPP)
CFPC 4-Chloro (Electrophile)0.35

4.2 Hours> 45 distinct proteins
FPC Des-chloro (Reversible)N/A (No covalent binding)> 48.0 Hours0 (Background noise)
MFPC 4-Methyl (Steric Block)N/A (Steric/Electronic block)> 48.0 Hours0 (Background noise)

Data Synthesis: The presence of the 4-chloro substituent directly correlates with significant intracellular glutathione (GSH) depletion and broad-spectrum protein modification. Using FPC or MFPC establishes a baseline to determine whether observed phenotypic changes are driven by specific target engagement or promiscuous covalent toxicity.

Validating Off-Target Liabilities: Experimental Workflows

To establish trustworthiness in your screening cascade, every protocol must act as a self-validating system. Relying solely on downstream phenotypic readouts (like cell viability) cannot differentiate between on-target efficacy and off-target toxicity. The following methodologies are engineered to explicitly track the chemical fate of CFPC.

Protocol 1: Intracellular Glutathione (GSH) Depletion Assay

Causality & Design Choice: Highly reactive electrophiles rapidly deplete cellular GSH, triggering oxidative stress that leads to false-positive toxicity in cellular assays. We select monochlorobimane (mCB) as our fluorescent probe over standard Ellman’s reagent. Why? mCB forms a fluorescent adduct exclusively via Glutathione S-Transferase (GST) catalysis, allowing us to selectively measure true GSH depletion while ignoring background interference from non-protein cellular thiols or the test compound itself.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293T cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Treatment: Treat cells with a dose-response gradient of CFPC, FPC, and MFPC (1 µM to 100 µM). Include Ethacrynic Acid (50 µM) as a positive control for GSH depletion, and DMSO (0.1%) as the vehicle control.

  • Incubation Phase: Incubate for 4 hours. This temporal window is optimal to observe primary reactive depletion before transcriptional compensation (e.g., Nrf2 activation) replenishes GSH pools.

  • Probe Labeling: Remove media and wash once with warm PBS. Add 40 µM mCB in PBS to all wells. Incubate for 30 minutes at 37°C.

  • Readout: Measure fluorescence utilizing a microplate reader (Excitation: 380 nm / Emission: 460 nm). Calculate the residual GSH percentage relative to the DMSO vehicle control.

Protocol 2: Competitive isoTOP-ABPP Workflow

Causality & Design Choice: Standard target engagement assays (such as Western blotting or CETSA) cannot distinguish between covalent modification and high-affinity reversible binding. By employing Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), we map the specific cysteines irreversibly blocked by CFPC[3]. In a competitive format, any cysteine residue that is covalently modified by CFPC prior to probe labeling will show a dramatically reduced isotopic ratio in the final LC-MS/MS readout.

ABPP_Workflow Lysate 1. Cell Lysate Preparation Treatment 2. Compound Incubation Lysate->Treatment Probe 3. IA-Alkyne Labeling Treatment->Probe Click 4. CuAAC Click Chemistry Probe->Click Enrich 5. Streptavidin Enrichment Click->Enrich LCMS 6. LC-MS/MS Analysis Enrich->LCMS

Caption: Competitive isoTOP-ABPP workflow for mapping off-target cysteine engagement.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest native cells and lyse via dounce homogenization in PBS. Centrifuge at 100,000 x g for 45 minutes to isolate the soluble proteome fraction. Adjust protein concentration to 2 mg/mL.

  • Compound Incubation: Pre-incubate proteome samples with either DMSO (Vehicle) or CFPC (50 µM) for 1 hour at 37°C.

  • Probe Labeling: Treat all samples with an Iodoacetamide-Alkyne (IA-Alkyne) pan-cysteine reactive probe (100 µM) for 1 hour at room temperature to label all remaining, unreacted cysteines.

  • Click Chemistry (CuAAC): Append a biotin-azide tag (incorporating light/heavy isotopic labels for vehicle/treated samples respectively) via Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • Enrichment & Digestion: Precipitate the proteome, wash extensively to remove non-covalently bound compounds, and enrich biotinylated proteins on streptavidin beads. Perform on-bead trypsin digestion to elute non-probe-modified peptides.

  • LC-MS/MS Analysis: Cleave the remaining peptides from the beads and analyze via high-resolution LC-MS/MS. A light-to-heavy ratio (

    
    ) definitively confirms that CFPC outcompeted the probe and irreversibly modified that specific off-target residue.
    

Conclusion and Best Practices

When deploying 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile (CFPC) in a biological context, scientists must view it not merely as a stable structural building block, but as a chemically dynamic entity. Because the local protein microenvironment can drastically upregulate its electrophilicity via target-induced protonation, CFPC poses high risks of non-specific cysteine labeling and GSH depletion.

To ensure the scientific integrity of your cellular assays:

  • Always screen CFPC alongside non-electrophilic controls (FPC or MFPC) to parse out covalent toxicity from pharmacological efficacy.

  • Incorporate routine GSH depletion checks before advancing compounds to costly phenotypic screens.

References
  • [1] 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile, PubChem Compound Summary, National Institutes of Health. URL:[Link]

  • [3] Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines, ACS Chemical Biology. URL:[Link]

  • [2],[4] On the Mechanism of Dimethylarginine Dimethylaminohydrolase Inactivation by 4-Halopyridines, Journal of the American Chemical Society. URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.